molecular formula C14H11BrO2 B8064456 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Número de catálogo: B8064456
Peso molecular: 291.14 g/mol
Clave InChI: KNIXJTOPSQXQCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a naphthalene ring system substituted with a bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions . The cyclopropane ring fused with a carboxylic acid group is a key structural motif; the cyclopropane ring introduces significant steric strain and conformational restriction, which is useful in drug discovery for probing protein-ligand interactions and improving metabolic stability . The carboxylic acid functional group allows for further derivatization into amides, esters, and other important functional groups. Compounds containing the cyclopropanecarboxylic acid structure have been investigated in pharmaceutical research for various therapeutic applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-6-5-11(14(7-8-14)13(16)17)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIXJTOPSQXQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C3=CC=CC=C32)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Physicochemical Profiling of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid: A 3D Conformational Guide

Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS 1252642-14-0) is a highly specialized, rigidified bifunctional building block utilized in advanced drug discovery[1]. Characterized by its bulky naphthyl core, strained cyclopropane ring, and orthogonal functional vectors, this compound serves as a critical intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), von Hippel-Lindau (VHL) E3 ligase ligands[2], and integrin antagonists[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, 3D conformational dynamics, and self-validating experimental workflows required to synthesize and characterize this molecule.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of this compound is the first step in establishing a robust analytical framework. The presence of the bromine atom introduces a distinct isotopic signature that serves as an internal validation tool during mass spectrometry (MS).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the target compound[1].

PropertyValueScientific Rationale / Implication
Chemical Formula C₁₄H₁₁BrO₂Defines the atomic composition and degree of unsaturation.
Average Molecular Weight 291.14 g/mol Used for bulk stoichiometric calculations in synthesis.
Monoisotopic Mass (Exact) 290.004 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
SMILES String O=C(O)C1(CC1)c1ccc(Br)c2ccccc12Enables in silico 3D conformational modeling and docking.
Isotopic Distribution ~1:1 ratio of ⁷⁹Br to ⁸¹BrYields a characteristic doublet in MS, validating halogen incorporation.
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates directed interactions with target protein residues.
Hydrogen Bond Acceptors 2 (Carboxylic C=O, -OH)Contributes to the polar surface area (PSA) and solubility.

Causality in Mass Spectrometry: Bromine's natural isotopic abundance (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br) creates a highly diagnostic self-validating system. When analyzing the compound via Electrospray Ionization (ESI) in negative mode, the presence of a 1:1 doublet at m/z 289.00 and 291.00 [M-H]⁻ definitively confirms the structural integrity and the successful incorporation of the bromine atom at the C4 position.

3D Structural Characteristics & Conformational Dynamics

The 3D architecture of 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is dictated by severe steric constraints. The spatial relationship between the bulky naphthalene ring system and the cyclopropane moiety restricts bond rotation, locking the molecule into a highly specific conformation.

Mechanistic Causality of the Orthogonal Twist: The C8 peri-hydrogen of the naphthalene ring creates a severe steric clash with the substituents at the C1 position. To minimize this van der Waals repulsion, the cyclopropane ring is forced out of the coplanar arrangement, adopting a geometry that is roughly orthogonal (~90° dihedral angle) to the naphthalene plane. This orthogonal twist is highly advantageous in drug design[4], as it projects the carboxylic acid into a distinct 3D vector, transforming the molecule into a rigidified pharmacophore capable of slotting perfectly into deep, narrow protein binding pockets (such as the VHL E3 ligase interface)[2].

ConformationalAnalysis Compound 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Steric Peri-Hydrogen (H8) Steric Clash Compound->Steric induces Hbond Carboxylic Acid H-Bonding Array Compound->Hbond features Halogen C4-Bromine Halogen Bonding / Vector Compound->Halogen features Orthogonal Orthogonal Cyclopropane Orientation Steric->Orthogonal forces Rigid Rigidified Pharmacophore Orthogonal->Rigid results in Target Protein Target (e.g., VHL, Integrin) Rigid->Target enhances binding Hbond->Target Halogen->Target

Caption: Conformational drivers and pharmacophoric vectors of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Experimental Validation & Synthetic Workflows

To ensure scientific integrity, the synthesis and structural elucidation of this compound must rely on self-validating protocols. Every reagent choice is driven by a specific chemical causality.

Protocol A: Step-by-Step Synthetic Workflow
  • Esterification: React 1-naphthylacetic acid with methanol and a catalytic amount of sulfuric acid (H₂SO₄) under reflux. Causality: Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent strongly basic cyclopropanation step.

  • Cyclopropanation: Dissolve the resulting methyl 1-naphthylacetate in anhydrous DMF. Add 1,2-dibromoethane, followed by the slow addition of sodium hydride (NaH) at 0 °C. Causality: NaH facilitates a double deprotonation of the alpha-carbon. The first deprotonation triggers an Sₙ2 attack on 1,2-dibromoethane, while the second intramolecular Sₙ2 reaction closes the strained three-membered cyclopropane ring.

  • Regioselective Bromination: Treat the cyclopropanated intermediate with N-Bromosuccinimide (NBS) in DMF at room temperature. Causality: NBS provides a controlled, low-concentration source of electrophilic bromine. The electron-donating nature of the C1-alkyl substituent directs the electrophilic aromatic substitution strictly to the para position (C4), yielding the 4-bromo derivative.

  • Hydrolysis: Hydrolyze the ester using Lithium Hydroxide (LiOH) in a THF/H₂O mixture, followed by acidification with 1M HCl to precipitate the final product (CAS 1252642-14-0)[1].

Protocol B: 3D Structure Elucidation via X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a minimal amount of ethyl acetate. Layer slowly with hexanes and allow for slow evaporation at room temperature over 48 hours. Causality: Slow evaporation allows molecules to arrange into a highly ordered crystalline lattice, minimizing amorphous precipitation.

  • Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data at cryogenic temperatures (100 K). Causality: Cryogenic cooling minimizes the thermal vibration of atoms, significantly enhancing the resolution of the electron density map.

  • Self-Validating Refinement: Resolve the phase problem and refine the structure. Validation: The protocol is considered successful and self-validated only if the final crystallographic R-factor is < 0.05, confirming the orthogonal twist of the cyclopropane ring relative to the naphthyl plane.

ExpWorkflow Start 1-Naphthylacetic Acid Ester Esterification (MeOH, H+) Start->Ester Cyclo Cyclopropanation (BrCH2CH2Br, NaH) Ester->Cyclo Bromo Bromination (NBS, DMF) Cyclo->Bromo Hydro Hydrolysis (LiOH, THF/H2O) Bromo->Hydro Product Target Compound (CAS 1252642-14-0) Hydro->Product Valid Validation: NMR, MS, X-ray Product->Valid QC

Caption: Step-by-step synthetic workflow and self-validating quality control protocol.

Applications in Drug Development

The unique 3D structure and precise molecular weight of this compound make it an invaluable asset in modern medicinal chemistry:

  • VHL E3 Ligase Ligands: The rigidified naphthyl-cyclopropyl core is used to expand the structural diversity of hypoxia-inducible factor-1α (HIF-1α) stabilizers. The C4-bromine acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach complex target-binding warheads, facilitating the development of highly potent PROTACs[2][4].

  • Integrin Antagonists: Derivatives featuring the 3-(4-bromonaphthalen-1-yl) scaffold have been patented as potent inhibitors of α4β7 integrin, a critical target for treating autoimmune conditions such as inflammatory bowel disease[3]. The orthogonal carboxylic acid mimics the binding mode of endogenous acidic residues.

References
  • Journal of Medicinal Chemistry Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: ACS Publications / PubMed Central URL:[Link]

  • Global Patent Database Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents URL

Sources

A Technical Guide to 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: Properties, Synthesis, and Safety Considerations for the Research Professional

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a specialized organic compound characterized by a unique trifecta of chemical motifs: a brominated naphthalene core, a strained cyclopropane ring, and a reactive carboxylic acid group. This combination makes it a molecule of significant interest for medicinal chemists and drug development professionals. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the arylcyclopropane-carboxylic acid scaffold is a recognized pharmacophore in various biologically active molecules. This guide provides an in-depth analysis of its inferred properties, a plausible synthetic route, and a comprehensive overview of the necessary safety and handling protocols, designed to empower researchers with the knowledge required for its safe and effective use in a laboratory setting.

Physicochemical and Structural Information

Chemical Identity & Predicted Properties
ParameterValueSource/Method
IUPAC Name 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₄H₁₁BrO₂-
Molecular Weight 291.14 g/mol -
CAS Number Not assigned / Not publicly available-
Appearance Predicted to be a solid at room temperature.Based on similar structures[1]
pKa ~4.1 - 4.7Predicted, based on analogs[1][2]
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and ether.[3]Chemical structure analysis

Note: The buyer assumes responsibility for confirming the identity and purity of such research chemicals, as suppliers often do not provide detailed analytical data.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be proposed based on established methodologies for creating arylcyclopropane structures.[4][5] One such strategy involves the cyclopropanation of an activated alkene derived from 1-bromo-4-naphthaldehyde.

Proposed Synthetic Workflow

A plausible multi-step synthesis could proceed as follows:

  • Knoevenagel Condensation: Reaction of 1-bromo-4-naphthaldehyde with malonic acid or a suitable equivalent to form an α,β-unsaturated carboxylic acid.

  • Cyclopropanation: Treatment of the resulting unsaturated acid with a carbenoid species. A samarium-promoted reaction using samarium metal and iodoform (CHI₃) is a modern, stereospecific method for the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[5] This approach is advantageous as it avoids the need for protection-deprotection steps, enhancing overall efficiency.[5]

The choice of this pathway is based on its directness and the high degree of stereocontrol offered by modern cyclopropanation methods.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Hazard Identification and Risk Assessment

As no specific MSDS is available for this compound, a comprehensive hazard assessment must be inferred from the toxicological profiles of its constituent functional groups: the bromonaphthalene moiety and the cyclopropanecarboxylic acid moiety.

Predicted GHS Classification
Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 1-Bromonaphthalene and related compounds.[6][7][8]
Skin Corrosion/IrritationCategory 1/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritationCarboxylic acids are known skin irritants/corrosives.[9][10][11]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage / Causes serious eye irritationBoth bromonaphthalenes and carboxylic acids are eye irritants.[6][7][9][12]
Specific Target Organ Toxicity-H335: May cause respiratory irritationPotential for irritation from dust or vapors.[1][13]
Hazardous to the Aquatic EnvironmentChronic 1H410: Very toxic to aquatic life with long lasting effectsBased on data for 1-Bromonaphthalene.[6]
Toxicological Profile by Moiety
  • Bromonaphthalene Core: Naphthalene and its derivatives can cause irritation to the eyes, skin, and respiratory tract.[13] Chronic exposure to naphthalene has been linked to hemolytic anemia.[13] Organobromine compounds can be persistent in the environment and may present specific toxicological concerns. Bromine itself is highly toxic, corrosive, and fatal if inhaled.[14][15][16] 1-Bromonaphthalene is classified as harmful if swallowed and a serious eye irritant.[6][8][12]

  • Cyclopropanecarboxylic Acid Moiety: Carboxylic acids, in general, are corrosive and can cause severe skin and eye burns.[10][11] Cyclopropanecarboxylic acid is a combustible liquid that causes severe skin burns and eye damage.[9][10] Inhalation may cause severe respiratory tract irritation, and ingestion can lead to gastrointestinal tract burns.[10]

Safe Handling and Experimental Protocols

Given the predicted hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][14]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[12] Breakthrough times should be considered for the specific solvents being used.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[14]

Spill and Waste Disposal Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Control: Remove all sources of ignition.

  • Contain: For a small solid spill, gently sweep the material into a suitable, labeled container for disposal. Avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste as halogenated organic waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[6][11]

Spill Response Decision Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk (Is it manageable?) Start->Assess Evacuate Evacuate Area Alert Supervisor Assess->Evacuate No PPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Yes End Response Complete Evacuate->End IsLiquid Is the Spill Liquid or Solid? PPE->IsLiquid ContainSolid Gently Sweep Solid into Labeled Container IsLiquid->ContainSolid Solid ContainLiquid Absorb with Inert Material (e.g., Vermiculite) IsLiquid->ContainLiquid Liquid Decontaminate Decontaminate Area ContainSolid->Decontaminate ContainLiquid->Decontaminate Dispose Package Waste for Proper Disposal Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a laboratory spill.

Applications in Research and Drug Development

The structural features of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid make it a valuable building block in medicinal chemistry.

  • Scaffold for Lead Optimization: The arylcyclopropane motif is a key structural element in many biologically active compounds. The strained cyclopropane ring can act as a rigid bioisostere for other groups, helping to lock a molecule into a specific conformation for optimal target binding.

  • Vector for Further Synthesis: The bromine atom on the naphthalene ring is a key functional handle. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of a wide variety of other chemical groups. This enables the rapid generation of diverse chemical libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based screening campaigns to identify initial binding interactions with a biological target.

References

  • 1-Bromnaphthalene - SAFETY DATA SHEET. (2025, January 20). Ing. Petr Švec - PENTA s.r.o.6

  • Material Safety Data Sheet - 1-Bromonaphthalene. (2004, April 29). Cole-Parmer.13

  • Safety Data Sheet: 1-Bromonaphthalene. (2019, September 30). Carl ROTH.12

  • 2-Bromonaphthalene SDS, 580-13-2 Safety Data Sheets. ECHEMI.7

  • 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. Techno PharmChem.8

  • SAFETY DATA SHEET - Cyclopropanecarboxylic Acid. (2024, November 9). TCI Chemicals.9

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid. Sigma-Aldrich.

  • SAFETY DATA SHEET - BROMINE. (2022, January 14). Archean Chemical Industries.14

  • SAFETY DATA SHEET - Methyl cyclopropanecarboxylate. (2009, September 22). Fisher Scientific.17

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). (2009, July 20). West Liberty University.10

  • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.18

  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. (2024, August 28). Ketone Pharma.3

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. ResearchGate.19

  • Safety Data Sheet: Bromine. Carl ROTH.15

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid. BLD Pharm.20

  • Bromine - SAFETY DATA SHEET. (2024, June 2). MilliporeSigma.

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. Home Sunshine Pharma.1

  • bromocyclopropane. Organic Syntheses Procedure.21

  • Safety Data Sheet: Bromine. Carl ROTH.22

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC.4

  • ICSC 0107 - BROMINE. International Chemical Safety Cards (ICSCs).16

  • 1-(4-Bromonaphthalen-1-yl)ethanone. PubChem.23

  • Cyclopropane carboxylic acid. Wikipedia.2

  • Cyclopropanecarboxylic acids and derivatives. Fisher Scientific.24

  • 友和貿易UNI-ONWARD. 友和貿易股份有限公司.25

  • 亨元股份有限公司. 亨元股份有限公司.26

  • 1-(4-BroMo-3-Methylphenyl)cyclopropane-1-carboxylic acid. NextSDS.27

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. (2007). Organic Chemistry Portal.5

  • Process for the preparation of cyclopropane carboxylic acid derivatives. Google Patents.28

Sources

Pharmacophore Engineering: The Biological and Synthetic Utility of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, metabolically stable motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1252642-14-0) has emerged as a highly privileged precursor [1]. This bifunctional building block combines the steric bulk and metabolic resistance of a cyclopropanecarboxylic acid with the synthetic versatility of a bromonaphthyl core.

This whitepaper provides an in-depth analysis of the causality behind utilizing this specific precursor, detailing its role in synthesizing downstream biologically active APIs (such as von Hippel-Lindau (VHL) E3 ligase inhibitors and urate transporter modulators), and outlines self-validating synthetic protocols for its generation and diversification.

Structural Rationale: Why This Precursor?

The design of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is not arbitrary; it solves three distinct challenges in drug design:

  • Metabolic Shielding (The Cyclopropyl Effect): Benzylic positions are notorious liabilities for cytochrome P450-mediated oxidation. By tying the benzylic carbon into a spiro-like cyclopropane ring, the C-H bonds gain increased s-character, significantly raising the bond dissociation energy and preventing oxidative metabolism [2].

  • Conformational Locking: The cyclopropane ring restricts the rotation of the carboxylic acid relative to the naphthalene core. This entropic pre-organization reduces the energetic penalty upon binding to target proteins, directly translating to higher binding affinities (lower Kd​ ).

  • Orthogonal Reactivity: The molecule possesses two distinct functional handles. The carboxylic acid allows for immediate amide coupling or esterification, while the bromine at the C4 position of the naphthalene ring serves as a pristine vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].

Physicochemical Profiling

To understand its behavior in synthetic environments and biological systems, the quantitative parameters of the precursor are summarized below.

PropertyValueRationale / Implication for Drug Design
CAS Registry Number 1252642-14-0Unique identifier for procurement and literature tracking.
Molecular Formula C14H11BrO2Dictates mass spectrometric isotopic pattern (M, M+2 for Br).
Molecular Weight 291.14 g/mol Optimal fragment size; leaves ~200 Da for downstream diversification while remaining within Lipinski's Rule of 5.
CLogP (Estimated) 3.8 - 4.2High lipophilicity; necessitates the addition of polar groups post-coupling to maintain aqueous solubility.
pKa (Estimated) ~4.5 - 4.8Ensures ionization at physiological pH, aiding oral bioavailability and target salt-bridge formation.

Mechanistic Context: Downstream Biological Targets

While the precursor itself is inactive, its derivatives are potent modulators of several critical biological pathways. Most notably, functionalized bromonaphthyl-cyclopropyl derivatives have been heavily investigated as stabilizers of Hypoxia-Inducible Factor-1α (HIF-1α) via the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase [4].

When the bromine is replaced with an extended heteroaryl system via cross-coupling, the resulting API acts as a competitive antagonist at the VHL binding site. This prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α, leading to the transcription of hypoxia-response genes—a mechanism utilized to treat severe anemia and ischemic diseases.

Pathway Normoxia Normoxia (O2) PHD PHD Enzymes Normoxia->PHD Activates HIF HIF-1α (Hydroxylated) PHD->HIF Hydroxylates VHL VHL E3 Ligase Complex HIF->VHL Binds Transcription Hypoxia Response Gene Transcription HIF->Transcription Accumulates & Translocates (When VHL Blocked) Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor API Derivative (VHL Inhibitor) Inhibitor->VHL Blocks Binding

Mechanism of VHL inhibition stabilizing HIF-1α for hypoxia response transcription.

Synthetic Methodology & Validation Protocols

To leverage this precursor, researchers must either synthesize it de novo or derivatize it. Below are the self-validating protocols designed to maximize yield while ensuring intermediate integrity.

SyntheticWorkflow A 4-Bromonaphthyl Acetonitrile B Cyclopropanation (1,2-dibromoethane, Base) A->B C 1-(4-Bromonaphthalen-1-yl) cyclopropanecarbonitrile B->C D Basic Hydrolysis (NaOH, EtOH/H2O) C->D E 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid D->E F Cross-Coupling (Suzuki/Buchwald) E->F G Bioactive API Derivative F->G

Synthetic workflow from nitrile precursor to bioactive API derivative.

Protocol 1: Synthesis of the Precursor via Phase-Transfer Catalysis

Causality: The cyclopropanation of a benzylic nitrile requires a strong base to generate the carbanion. Because 1,2-dibromoethane and the nitrile are highly lipophilic, using a biphasic system (50% aqueous NaOH and toluene) with a Phase Transfer Catalyst (PTC) like Triethylbenzylammonium chloride (TEBAC) is necessary. The PTC shuttles the hydroxide ion into the organic phase, preventing the hydrolysis of the starting nitrile and driving the double-alkylation [5].

Step-by-Step Procedure:

  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-(4-bromonaphthalen-1-yl)acetonitrile (50 mmol) and 1,2-dibromoethane (75 mmol) in 150 mL of toluene.

  • Catalyst Addition: Add 2.5 mmol of TEBAC to the organic layer.

  • Base Introduction: Slowly add 50 mL of 50% (w/w) aqueous NaOH. Caution: Exothermic reaction.

  • Reaction: Heat the biphasic mixture to 60°C under vigorous mechanical stirring for 4 hours.

  • In-Process Control (IPC): Halt stirring, allow phases to separate, and sample the upper organic layer. TLC (Hexanes/EtOAc 9:1) should indicate complete consumption of the starting material ( Rf​≈0.3 ) and appearance of the cyclopropanated intermediate ( Rf​≈0.5 ).

  • Hydrolysis: Separate the organic layer, concentrate under vacuum, and resuspend the crude nitrile in 100 mL of ethylene glycol. Add KOH (200 mmol) and reflux at 150°C for 12 hours. Causality: The cyclopropyl group sterically hinders the nitrile; high-boiling solvents and aggressive basic conditions are required to force hydrolysis to the carboxylate.

  • Workup: Cool to room temperature, dilute with 200 mL of water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 6M HCl to pH 2.

  • Isolation: Extract the precipitated acid with ethyl acetate, dry over MgSO4​ , and concentrate to yield 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid as an off-white solid.

Protocol 2: Downstream Diversification via Suzuki-Miyaura Coupling

Causality: To convert the precursor into a biologically active molecule, the bromine atom must be replaced. We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate nature of the dppf ligand prevents catalyst deactivation via reductive elimination of the ligand itself, which is critical when dealing with sterically demanding ortho-substituted or naphthyl systems [6].

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine the precursor (1.0 eq), the desired arylboronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90°C for 8 hours under a nitrogen atmosphere.

  • IPC: Analyze an aliquot via LC-MS. Look for the disappearance of the precursor mass (m/z ~289/291 [M-H]-) and the appearance of the coupled product mass.

  • Purification: Cool the reaction, filter through a pad of Celite to remove palladium black, acidify the filtrate, and purify via reverse-phase preparative HPLC to isolate the bioactive API.

Conclusion

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid represents a masterclass in rational pharmacophore design. By combining the metabolic shielding of a cyclopropane ring with the synthetic flexibility of an aryl bromide, it allows medicinal chemists to rapidly navigate structure-activity relationships (SAR) for complex targets like VHL and URAT1. Adhering to the rigorous phase-transfer and cross-coupling protocols outlined above ensures high-fidelity translation from precursor to clinical candidate.

References

  • Wiberg, K. B., et al. (1993). "2-Substituted Bicyclo[1.1.1]pentanes and Cyclopropanes: Structural and Metabolic Implications." The Journal of Organic Chemistry. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230584, 1-(4-Bromonaphthalen-1-yl)ethanone. Retrieved from[Link]

  • Soares, P., et al. (2023). "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers." Journal of Medicinal Chemistry. Retrieved from[Link]

  • Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses. Retrieved from[Link]

  • ACS Publications. (2007). "Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists." Journal of Medicinal Chemistry. Retrieved from[Link]

Commercial suppliers and pricing for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid for Advanced Research

This guide provides an in-depth technical overview of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, a specialized chemical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its procurement, a plausible synthetic route, and its strategic application in creating novel chemical entities.

Introduction: A Molecule of Strategic Importance

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a unique bifunctional molecule designed for advanced chemical synthesis. Its structure is notable for three key features:

  • The Naphthalene Core: A polycyclic aromatic system that provides a large, rigid scaffold, often used to explore hydrophobic binding pockets in protein targets.

  • The Bromine Handle: A strategically placed bromine atom at the 4-position of the naphthalene ring, which serves as a versatile functional group for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of chemical space during lead optimization.

  • The Cyclopropane-Carboxylic Acid Moiety: This feature introduces a three-dimensional, conformationally constrained linker. In drug design, replacing flexible alkyl chains with rigid cyclopropane rings can improve binding affinity and metabolic stability by reducing the entropic penalty of binding and locking the molecule into a bioactive conformation. The carboxylic acid provides a primary point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

The convergence of these features makes this compound a high-value starting material for constructing complex molecules with precise three-dimensional architectures, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties and Identifiers

Accurate identification is critical for procurement and regulatory compliance. Below are the key identifiers for this compound.

PropertyValue
IUPAC Name 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
CAS Number 1252642-14-0
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Canonical SMILES C1C(C1(C(=O)O)C2=CC=C(C3=CC=CC=C23)Br)

Commercial Availability and Sourcing Strategy

Direct, off-the-shelf availability of this specialized building block is limited, indicating its status as a niche, research-level chemical. Researchers should anticipate that this compound is likely a "make-on-demand" or custom synthesis product.

Expert Insight: When a compound like this is not listed in major catalogs, it implies a specialized need. The primary sourcing route will be through companies that offer custom synthesis services. When placing an inquiry, it is crucial to specify not just the quantity but also the required purity (e.g., >95%, >98%) and the desired analytical data for validation (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC). This ensures the material meets the stringent quality standards for subsequent synthetic work and biological assays.

A potential supplier offering related compounds has been identified:

SupplierCatalog NumberCAS NumberNotes
BLD Pharm BD011648811252642-14-0This compound is listed in their catalog of related products, but direct stock and pricing information may require a formal inquiry.[1] This is typical for non-stock items.

Plausible Synthesis Pathway and Mechanistic Rationale

Given the compound's likely custom-synthesis nature, understanding its construction is vital. A chemically sound approach would involve the cyclopropanation of a suitable precursor derived from commercially available 1-bromonaphthalene. A plausible multi-step synthesis is outlined below.

Workflow Diagram: Synthesis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction cluster_2 Step 3: Esterification cluster_3 Step 4: α-Arylation & Cyclopropanation cluster_4 Step 5: Saponification A 1-Bromonaphthalene B 4-Bromo-1-acetylnaphthalene A->B Acetyl Chloride, AlCl₃, CS₂ C 4-Bromonaphthalene-1-carboxylic acid B->C NaOH, Br₂ D Methyl 4-bromonaphthalene-1-carboxylate C->D SOCl₂, Methanol E Methyl 1-(4-bromonaphthalen-1-yl) cyclopropane-1-carboxylate D->E Methyl acrylate, LDA or other advanced methods F Target Molecule: 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid E->F LiOH, THF/H₂O

Caption: A plausible 5-step synthetic workflow from 1-bromonaphthalene.

Scientific Rationale:

  • Friedel-Crafts Acylation: This classic reaction introduces a carbonyl group onto the naphthalene ring. The acylation is directed to the 4-position (para to the bromine) due to the electronic and steric influences of the bromine atom on the aromatic system.

  • Haloform Reaction: The methyl ketone installed in Step 1 is oxidized to a carboxylic acid. This is a robust and high-yielding method for this specific transformation. The commercially available precursor, 4-bromonaphthalene-1-carboxylic acid (CAS 16650-55-8), could also be used to enter the synthesis at this stage.[2]

  • Esterification: The carboxylic acid is protected as a methyl ester. This is a critical step because the free carboxylic acid would interfere with the strongly basic or organometallic reagents used in the subsequent cyclopropanation step.

  • Cyclopropanation: This is the key bond-forming step. While various methods exist, one common strategy involves the conjugate addition of an enolate (derived from the ester) to an activated alkene, followed by an intramolecular ring closure. More modern methods involving transition-metal-catalyzed C-H activation and cyclopropanation could also be employed for higher efficiency and stereocontrol.[3]

  • Saponification: The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base like lithium hydroxide, yielding the final product.

Application in Drug Discovery Workflows

This molecule is best utilized as a building block in lead discovery and optimization campaigns. Its pre-built, rigid structure offers distinct advantages.

Role in a Lead Optimization Cascade:

The primary utility of this scaffold is to introduce the bromonaphthalene moiety in a conformationally restricted manner. The bromine atom is not merely a placeholder; it is a reactive handle for diversification. Using palladium-catalyzed cross-coupling reactions, chemists can rapidly generate a library of analogs to probe the Structure-Activity Relationship (SAR).

Workflow Diagram: Application in Lead Optimization

G cluster_0 Initial Scaffold cluster_1 Step 1: Amide Coupling cluster_2 Step 2: Parallel Synthesis / Diversification cluster_3 Output: Analog Library for SAR A 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid B Amide-Linked Fragment A->B Amine Fragment (R-NH₂), HATU C Suzuki Coupling B->C Ar-B(OH)₂, Pd Catalyst D Sonogashira Coupling B->D Alkyne, Pd/Cu Catalysts E Buchwald-Hartwig Amination B->E R₂NH, Pd Catalyst F Diverse Analogs for Biological Screening C->F D->F E->F

Caption: Use of the title compound in a typical lead optimization workflow.

Experimental Protocol: Standard Amide Coupling

The following is a representative, field-tested protocol for coupling the title compound with a generic primary amine, a common subsequent step in a drug discovery program.

Objective: To synthesize N-benzyl-1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxamide.

Materials:

  • 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (as solvent)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.

  • Reagent Addition: To the stirred solution, add benzylamine, followed by DIPEA.

  • Activation: Add HATU in one portion. The solution may change color (e.g., to yellow).

    • Expert Insight: HATU is a highly effective peptide coupling reagent that works by activating the carboxylic acid to form an active ester, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH, which is optimal for the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and finally with brine.

    • Trustworthiness Principle: This sequential washing procedure is a self-validating system to ensure the removal of both acidic and basic impurities, simplifying the final purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a sophisticated building block with significant potential for creating novel, sterically constrained molecules. While not a common stock item, its value lies in its unique combination of a rigid cyclopropane linker and a functionalized naphthalene core. Researchers can procure this compound via custom synthesis and leverage its structure to accelerate the discovery and optimization of new chemical entities with tailored three-dimensional properties. Understanding its synthesis and strategic application is key to unlocking its full potential in advanced research programs.

References

  • J-GLOBAL. Synthesis of Bisphenol Z: An Organic Chemistry Experiment. Japan Science and Technology Agency. [Link]

  • El-Faham, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Google Patents.Process for the preparation of naphthalene-1,4-dicarboxylic acid.
  • Maji, D., et al. (2024). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]

  • Okada, K., & Yagi, A. (2017). Synthesis and properties of[2]-,[4]-,-, andcyclo-1,4-naphthylenes. Chemical Science. [Link]

  • Matrix Fine Chemicals. 4-BROMONAPHTHALENE-1-CARBOXYLIC ACID | CAS 16650-55-8. Matrix Fine Chemicals. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Generation of sterically hindered, rigidified aromatic building blocks for advanced medicinal chemistry (e.g., VHL E3 ligase ligands and HIF-1α stabilizers)[1].

Introduction and Mechanistic Rationale

The incorporation of cyclopropanecarboxylic acid moieties onto bulky aromatic systems like the 1-(4-bromonaphthyl) core is a highly effective strategy for restricting conformational freedom in drug design. This specific building block provides a unique spatial arrangement, projecting the carboxylic acid orthogonally to the naphthyl plane, which is valuable for probing deep hydrophobic pockets in target proteins[1].

The most robust and scalable approach to synthesizing 1-arylcyclopropanecarboxylic acids is a two-step sequence: the base-induced dialkylation of an arylacetonitrile with 1,2-dibromoethane, followed by the rigorous hydrolysis of the resulting sterically hindered nitrile[2].

Causality in Experimental Design
  • Why the Nitrile Route? Direct cyclopropanation of arylacetates often suffers from competing ester hydrolysis or Claisen-type condensations under strongly basic conditions. The nitrile group is stable to the harsh alkylation conditions and provides sufficient electron-withdrawing character to acidify the alpha-protons.

  • Why Phase Transfer Catalysis (PTC)? For the cyclopropanation step, utilizing a biphasic system (aqueous NaOH / Toluene) with Triethylbenzylammonium chloride (TEBAC) avoids the use of pyrophoric reagents like Sodium Hydride (NaH) in DMF. This enhances the safety profile and scalability of the reaction while maintaining high yields.

  • Why Ethylene Glycol for Hydrolysis? The intermediate 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile is exceptionally sterically hindered. Standard aqueous/ethanolic hydrolysis is impractically slow. Ethylene glycol permits a safe elevation of the reaction temperature to 150 °C, driving the hydrolysis to completion.

Synthetic Workflow Visualization

SynthesisRoute SM 2-(4-Bromonaphthalen-1-yl)acetonitrile + 1,2-Dibromoethane Cond1 Phase Transfer Catalysis (50% NaOH, TEBAC, Toluene, 60°C) SM->Cond1 Int 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carbonitrile Cond1->Int Cond2 Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) Int->Cond2 Prod 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Cond2->Prod

Figure 1: Two-step synthetic workflow for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications for a 10 mmol Scale Synthesis

StageReagentMW ( g/mol )EquivalentsAmountFunction
Phase 1 2-(4-Bromonaphthalen-1-yl)acetonitrile246.111.02.46 gStarting Material
1,2-Dibromoethane187.861.52.82 g (1.29 mL)Bis-alkylating Agent
TEBAC227.770.05114 mgPhase Transfer Catalyst
NaOH (50% w/w aqueous)40.005.04.0 g (2.6 mL)Base
Toluene92.14N/A15 mLOrganic Solvent
Phase 2 1-(4-Bromonaphthyl)cyclopropanecarbonitrile272.151.0~2.72 g (Assumed)Intermediate
Potassium Hydroxide (KOH, 85%)56.1110.06.60 gHydrolysis Base
Ethylene Glycol62.07N/A20 mLHigh-Boiling Solvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile

Self-Validation Checkpoint: The reaction must exhibit a color change and slight exotherm upon vigorous stirring, indicating the initiation of the PTC cycle.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromonaphthalen-1-yl)acetonitrile (2.46 g, 10 mmol) and 1,2-dibromoethane (1.29 mL, 15 mmol) in toluene (15 mL).

  • Catalyst Addition: Add triethylbenzylammonium chloride (TEBAC) (114 mg, 0.5 mmol) to the organic phase.

  • Biphasic Initiation: Begin vigorous stirring (≥ 800 rpm is critical for efficient phase transfer). Slowly add 50% w/w aqueous NaOH (2.6 mL, 50 mmol) dropwise over 10 minutes to prevent a rapid temperature spike.

  • Heating: Heat the biphasic mixture to 60 °C using a pre-calibrated oil bath. Maintain vigorous stirring for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude nitrile is generally pure enough for the next step. If necessary, pass through a short pad of silica gel using 5% EtOAc in hexanes.

Phase 2: Hydrolysis to 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Self-Validation Checkpoint: Complete dissolution of the KOH pellets and the intermediate is required before reaching reflux. The evolution of ammonia gas (detectable by wet pH paper at the condenser outlet) confirms hydrolysis is occurring.

  • Preparation: Transfer the crude nitrile (~10 mmol) to a 100 mL heavy-walled round-bottom flask. Add ethylene glycol (20 mL) and solid KOH pellets (85% purity, 6.60 g, 100 mmol).

  • Hydrolysis: Equip the flask with a reflux condenser. Heat the mixture to 150 °C in an oil bath. Stir continuously for 24–48 hours. The extreme steric bulk of the naphthyl and cyclopropyl groups necessitates this extended timeframe.

  • Monitoring: Take a 0.1 mL aliquot, quench in 1M HCl, extract with EtOAc, and check via TLC or LC-MS to ensure the disappearance of the nitrile peak.

  • Workup & Acidification: Cool the reaction mixture to room temperature. Dilute with distilled water (50 mL). Wash the aqueous alkaline layer with diethyl ether ( 2×20 mL) to remove any unreacted nitrile or neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the aqueous layer using concentrated HCl (37%) until the pH reaches 1–2. A thick white/off-white precipitate will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water ( 3×15 mL) to remove residual ethylene glycol and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford the title compound.

  • Analytical Benchmarks:

    • 1H NMR (400 MHz, DMSO-d6): Expect characteristic cyclopropyl multiplets in the 1.20–1.80 ppm range (4H, CH2​CH2​ ), distinct from the downfield aromatic naphthyl protons (7.40–8.40 ppm, 6H). The broad carboxylic acid proton should appear >12.0 ppm.

    • MS (ESI-): m/z calculated for C14​H10​BrO2​ [M−H]− 288.98 / 290.98 (1:1 isotopic pattern indicative of bromine).

References

  • Wikipedia Contributors. "Cyclopropane carboxylic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bricelj, A., et al. "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]

Sources

Using 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid as a pharmaceutical building block. We delve into the unique chemical attributes of its constituent moieties—the bromonaphthalene group and the cyclopropanecarboxylic acid—to rationalize its application in constructing diverse and potent bioactive molecules. This guide offers not just protocols but the scientific reasoning behind them, presenting detailed, field-tested methodologies for key synthetic transformations, including Suzuki-Miyaura cross-coupling and amide bond formation. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to leverage this scaffold's full potential in developing next-generation therapeutics.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a compound of significant interest, embodying a strategic fusion of two pharmacologically relevant motifs.

  • The bromonaphthalene core serves as a versatile synthetic platform. The bromine atom is not merely a placeholder but an active participant in modern synthetic chemistry, offering a reliable handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions.[1] Naphthalene derivatives themselves are present in numerous bioactive compounds, known for activities ranging from antimicrobial to anticancer.[2]

  • The cyclopropanecarboxylic acid moiety introduces unique conformational constraints and metabolic stability. The cyclopropane ring, a "saturated bioisostere" of a carbon-carbon double bond, is increasingly utilized by medicinal chemists to enhance metabolic stability, improve binding affinity, and fine-tune the pharmacokinetic profile of drug candidates.[3][4] The carboxylic acid group provides a crucial interaction point for engaging with biological targets, often mimicking endogenous substrates, and serves as a prime site for further derivatization or prodrug strategies.[5][6]

This guide will explore how to harness these features to build novel chemical entities with therapeutic potential.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application. The data below is estimated based on its structural components and data from analogous compounds.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₁BrO₂Provides the elemental composition.
Molecular Weight 291.14 g/mol Falls within the range for lead-like and drug-like molecules.
Appearance Expected to be a solidRelevant for handling, storage, and solubility testing.
XLogP3 (Predicted) ~4.0 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. This is a key parameter to modify for optimizing ADME properties.[6]
Hydrogen Bond Donors 1 (from COOH)The carboxylic acid is a key hydrogen bond donor for target interaction.
Hydrogen Bond Acceptors 2 (from C=O, -OH)The carbonyl and hydroxyl oxygens can accept hydrogen bonds.

Potential Therapeutic Applications & Mechanistic Rationale

The structural features of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid suggest its utility in several therapeutic areas. The naphthalene core is a known scaffold in anticancer agents, while the cyclopropyl group is found in inhibitors of key signaling proteins like receptor tyrosine kinases (RTKs).[3][7] For instance, many RTK inhibitors feature a biaryl structure, which can be readily accessed from the bromo-naphthalene moiety via Suzuki coupling.

Below is a conceptual diagram illustrating how a derivative of this scaffold could potentially inhibit an RTK signaling pathway, a common mechanism in oncology.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Conceptual RTK signaling pathway inhibited by a derivative.

Core Synthetic Protocols: Transforming the Scaffold

The true power of this building block lies in its capacity for selective and efficient modification at its two primary reactive sites: the aryl bromide and the carboxylic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is paramount for elaborating the bromonaphthalene core, enabling the synthesis of biaryl structures commonly found in kinase inhibitors and other targeted therapies.[8]

Causality Behind Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance. The dppf ligand provides the right balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination steps.

  • Base: A carbonate base like K₂CO₃ is sufficiently strong to facilitate transmetalation from the boronic acid without causing hydrolysis of the carboxylic acid or other sensitive functional groups.

  • Solvent System: A mixture like Dioxane/H₂O is ideal. The organic solvent solubilizes the aryl halide and catalyst, while water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Inerting the Atmosphere: Seal the vial and purge with dry nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify to pH ~3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Amide Bond Formation

Formation of an amide library is a cornerstone of lead optimization, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups.[4]

Causality Behind Component Selection:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well even with sterically hindered amines or acids.

  • Base: An organic, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction without competing as a nucleophile.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents for amide coupling.

Caption: Experimental workflow for amide bond formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask, dissolve 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine and Base Addition: Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 5 minutes.

  • Coupling Agent Addition: Add the coupling agent, such as HATU (1.2 eq), in one portion. The reaction is often accompanied by a slight exotherm and a color change.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Conclusion: A Scaffold for Innovation

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is more than just a chemical; it is a strategic tool for medicinal chemists. Its pre-installed handles for diversification, combined with the favorable properties imparted by its core motifs, make it an exceptionally valuable starting point for drug discovery campaigns. The protocols detailed herein provide a robust framework for its synthetic manipulation, but the true potential of this scaffold is limited only by the creativity of the researchers who employ it. By understanding the "why" behind the methods, scientists can intelligently design and synthesize novel molecules poised to address unmet medical needs.

References

  • Title: Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Source: Wiley-VCH URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Future Medicinal Chemistry URL: [Link]

  • Title: US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents Source: Google Patents URL
  • Title: Synthesis of cyclopropanes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Aromatase inhibitory activity of 1,4-naphthoquinone derivatives and QSAR study - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-BroMo-N-cyclopropylnaphthalene-1-carboxaMide — Chemical Substance Information Source: Chemical Substance Information URL: [Link]

  • Title: EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents Source: Google Patents URL
  • Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

  • Title: bromocyclopropane - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed Source: PubMed URL: [Link]

  • Title: The Crucial Role of 1-Bromonaphthalene in Pharmaceutical Intermediate Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]

  • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: ResearchGate URL: [Link]

  • Title: Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI Source: MDPI URL: [Link]

  • Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Bentham Science URL: [Link]

  • Title: Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Demanding Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. This molecule presents a confluence of steric and electronic hurdles, including a bulky naphthalene ring system, a quaternary carbon center on the cyclopropane ring, and a potentially reactive carboxylic acid moiety.

The successful coupling of this substrate is critical for the synthesis of novel molecular architectures in drug discovery and materials science. The insights and protocols detailed herein are designed to empower researchers to overcome these challenges and achieve high-yielding, reproducible results.

Understanding the Substrate: A Trifecta of Challenges

The unique structure of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid necessitates a carefully optimized set of reaction conditions. The primary obstacles include:

  • Steric Hindrance: The 1-bromo-naphthalene moiety is sterically demanding, which can significantly slow down the rate-determining oxidative addition step of the palladium catalyst.[3][4]

  • Quaternary Center: The cyclopropane ring is attached to the naphthalene at a quaternary carbon, further increasing steric congestion around the reaction center.

  • Carboxylic Acid Group: The presence of a carboxylic acid can lead to several complications. It can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, under certain conditions, decarboxylation can occur as an unwanted side reaction.[5]

To address these challenges, the selection of the palladium precursor, ligand, base, and solvent system is paramount.

The Catalytic Heart: Selecting the Right Palladium Catalyst and Ligand

For sterically hindered aryl bromides, standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective.[6] The key to success lies in the use of bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron palladium(0) species. This species is highly reactive in the oxidative addition step.

Recommended Catalyst Systems:

Palladium PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Excellent for sterically hindered and electron-rich aryl bromides. Promotes high turnover numbers.
Pd(OAc)₂ or Pd₂(dba)₃RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Similar to SPhos, often provides excellent results in challenging couplings.
[Pd(cinnamyl)Cl]₂t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)Highly active for a broad range of challenging cross-couplings.

These "Buchwald-type" ligands have demonstrated exceptional performance in overcoming the steric barriers presented by substrates analogous to our target molecule.[3]

The Role of the Base and Solvent: Fine-Tuning the Reaction Environment

The choice of base is critical not only for activating the boronic acid partner but also for minimizing side reactions. A carefully selected solvent ensures the solubility of all reaction components and can influence the reaction rate.

Base Selection:

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective in Suzuki-Miyaura couplings. It is generally a good starting point for optimization.[7]

  • Potassium tert-Butoxide (KOtBu): A stronger, non-nucleophilic base that can be highly effective for very hindered substrates where weaker bases fail.[6]

  • Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in combination with ethereal solvents.

Solvent System:

Aprotic, non-coordinating solvents are generally preferred for these types of couplings.

  • 1,4-Dioxane: A common and effective solvent for Suzuki-Miyaura reactions.

  • Toluene: Another excellent choice, particularly for higher temperature reactions.

  • Tetrahydrofuran (THF): Can also be used, often in combination with water when using inorganic bases like K₃PO₄.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid coupling partners.

Reaction Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add aryl bromide, boronic acid, and base to a dry reaction flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). C 3. Add the palladium precursor and ligand under inert atmosphere. A->C D 4. Add degassed solvent via syringe. E 5. Heat the reaction mixture with stirring. C->E F 6. Monitor reaction progress by TLC or LC-MS. G 7. Cool to room temperature, dilute with solvent, and perform aqueous work-up. E->G H 8. Dry the organic layer and concentrate. I 9. Purify the crude product by column chromatography.

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentAmount (Equivalents)Molar Quantity
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid1.0(e.g., 0.5 mmol)
Arylboronic Acid1.2 - 1.5(e.g., 0.6 - 0.75 mmol)
Palladium(II) Acetate (Pd(OAc)₂)0.02(e.g., 0.01 mmol)
SPhos0.04(e.g., 0.02 mmol)
Potassium Phosphate (K₃PO₄)3.0(e.g., 1.5 mmol)
1,4-Dioxane (anhydrous, degassed)-(e.g., 5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, the arylboronic acid, and potassium phosphate.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add palladium(II) acetate and SPhos.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylBr Ar-Br ArylBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently active catalyst system for the sterically hindered substrate.Switch to a more sterically demanding and electron-rich ligand such as RuPhos or t-BuXPhos. Increase the reaction temperature.
Ineffective base.For highly hindered substrates, consider using a stronger base like KOtBu.
Protodeboronation of Boronic Acid Presence of water and/or prolonged reaction times at elevated temperatures.Use an excess of the boronic acid (1.5-2.0 equivalents). Ensure anhydrous reaction conditions. Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[6]
Decarboxylation of Starting Material or Product High reaction temperatures.Attempt the reaction at a lower temperature for a longer duration. The choice of base can also influence this side reaction; sometimes a milder base can be beneficial.
Formation of Homocoupled Products Sub-optimal catalyst-to-ligand ratio or presence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions. Optimize the Pd:ligand ratio (typically 1:2).

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a challenging yet achievable transformation. By understanding the inherent steric and electronic properties of the substrate and carefully selecting a robust catalytic system, researchers can successfully synthesize novel and complex molecules. The protocol and insights provided in this guide offer a solid foundation for achieving high yields and reproducible results in this demanding but rewarding synthetic endeavor.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Shang, R.; Ji, D.; Chu, L.; Fu, Y.; Liu, Z. Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of Amides. Angewandte Chemie International Edition, 2017 , 56 (48), 15431-15435. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organic Reactions; John Wiley & Sons, Inc., 2014 ; pp 1–596. [Link]

  • Tyrell, E.; Whitting, A. The Suzuki-Miyaura reaction: an overview. Tetrahedron, 2014 , 70 (21), 3391-3430. [Link]

  • Molander, G. A.; Ellis, N. Suzuki-Miyaura Cross-Coupling Reactions of Organotrifluoroborates. In Organic Reactions; John Wiley & Sons, Inc., 2007 ; pp 249–546. [Link]

Sources

Application Note: Amide Bond Formation Protocols for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Overcoming extreme steric hindrance in amide coupling workflows while preserving orthogonal cross-coupling handles.

Substrate Profiling & Mechanistic Challenges

The rational design of modern therapeutics frequently incorporates highly rigidified, sp³-rich scaffolds to improve target affinity and metabolic stability. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a prime example of such a specialized building block.

However, this molecule presents extreme synthetic challenges during amide bond formation due to two structural features:

  • Extreme Steric Shielding: The α-carbon is part of a cyclopropane ring (α,α-disubstitution) and is directly bonded to a bulky 1-naphthyl system. This creates a "neo-pentyl-like" steric environment that physically blocks nucleophilic attack at the carbonyl carbon. As observed in combinatorial library syntheses, steric bulk at the α-carbon drastically decreases standard coupling efficiencies .

  • Orthogonal Reactivity: The 4-bromo substituent serves as a critical handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Consequently, the amidation protocol must be mild enough to prevent premature dehalogenation or unwanted cross-reactivity.

Reagent Selection & Causality (E-E-A-T)

Standard carbodiimide-based reagents (e.g., EDC/HOBt or DCC) routinely fail with this substrate. The resulting OBt (hydroxybenzotriazole) active ester is insufficiently reactive to overcome the massive steric barrier, leading to trace yields and starting material recovery.

To achieve high conversions, the activation energy of the aminolysis step must be artificially lowered. This is accomplished through two distinct strategies:

Strategy A: Anchimeric Assistance via HATU For primary and unhindered secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen of the HOAt leaving group acts as a hydrogen-bond acceptor, pre-organizing the incoming amine nucleophile and providing anchimeric assistance to drive the reaction forward .

Cautionary Insight: Recent mechanistic studies have unmasked a critical side reaction when repurposing uronium reagents like HATU. Highly nucleophilic aliphatic amines can directly attack the uronium species, forming stable tetramethylguanidine (TMG) byproducts (guanylation) instead of the desired amide . Therefore, pre-activation of the carboxylic acid is mandatory to consume the HATU before the amine is introduced.

Strategy B: Acid Chloride Formation For highly deactivated nucleophiles (e.g., anilines) or bulky secondary amines, even HOAt esters fail. The most authoritative, self-validating approach is the in-situ generation of an acid chloride using oxalyl chloride and catalytic DMF. The Vilsmeier-Haack intermediate rapidly converts the hindered acid into a highly electrophilic, sterically minimized acid chloride, forcing the amidation to completion.

Comparative Performance Data

The following table summarizes the expected performance of various coupling strategies when applied to highly hindered, α,α-disubstituted naphthyl carboxylic acids.

Coupling StrategyActivation IntermediateOptimal Amine ScopeTypical Yield (%)Key Limitation
EDC / HOBt OBt EsterPrimary (Unhindered)< 20%Severe steric clash prevents aminolysis
HATU / DIPEA OAt EsterPrimary, Unhindered Sec.65 - 85%Risk of guanylation with excess amine
COMU / 2,6-Lutidine Oxyma EsterPrimary, Secondary70 - 90%Highly hydrolytically sensitive
Oxalyl Chloride Acid ChlorideAll (incl. Anilines)> 90%Harsh generation conditions (HCl gas)

Decision Matrix Workflow

Workflow Substrate 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid AmineType Amine Nucleophile Type? Substrate->AmineType Primary Primary / Unhindered Aliphatic Amines AmineType->Primary High Nucleophilicity Secondary Secondary / Hindered Amines & Anilines AmineType->Secondary Low Nucleophilicity ProtocolA Protocol A: HATU / DIPEA Anchimeric Assistance Primary->ProtocolA ProtocolB Protocol B: Oxalyl Chloride Acid Chloride Route Secondary->ProtocolB Product Amide Product (Intact Aryl Bromide) ProtocolA->Product Mild, RT, 2-12 h ProtocolB->Product 1. 0°C to RT 2. Amine, Base

Decision matrix for selecting the optimal amide coupling protocol based on amine nucleophilicity.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (For Primary Amines)

This protocol utilizes a pre-activation sequence to prevent amine guanylation, ensuring a self-validating progression from acid to active ester, and finally to the amide.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) followed by HATU (1.1 equiv, 1.1 mmol).

  • Causality Pause: Stir the mixture at room temperature for exactly 15 minutes. Why? This allows complete conversion of the acid to the HOAt ester. If the amine is added simultaneously, the amine will outcompete the hindered acid for the HATU reagent, permanently destroying the coupling agent and forming a TMG byproduct.

  • Aminolysis: Add the primary amine (1.2 equiv, 1.2 mmol) dropwise.

  • Self-Validation: Monitor the reaction via LC-MS. The intermediate HOAt ester (visible as a distinct mass peak) will seamlessly transition to the final product mass over 2–12 hours.

  • Workup: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine/DIPEA, saturated NaHCO₃ (2 × 15 mL) to remove acidic byproducts, and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride Formation (For Secondary Amines & Anilines)

This protocol bypasses steric limitations entirely by generating a highly reactive, sterically unencumbered acyl electrophile.

  • Vilsmeier-Haack Generation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M) under N₂ and cool to 0 °C.

  • Add Oxalyl Chloride (1.5 equiv, 1.5 mmol) dropwise, followed immediately by 1 drop of anhydrous DMF (catalyst).

  • Self-Validation: Immediate effervescence (release of CO and CO₂ gases) will occur. The cessation of gas evolution (typically 1–2 hours at room temperature) serves as a visual, self-validating indicator that the acid chloride formation is complete.

  • Solvent Swap: Concentrate the reaction mixture in vacuo to completely remove unreacted oxalyl chloride and HCl gas. Causality: Failing to remove excess oxalyl chloride will result in the competitive formation of oxamides upon amine addition.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (5.0 mL) and cool to 0 °C. Add the hindered amine or aniline (1.5 equiv, 1.5 mmol) followed by Triethylamine (2.5 equiv, 2.5 mmol).

  • Stir at room temperature for 4 hours, then quench with water and extract with DCM.

Mechanistic Pathway Visualization

Mechanism Acid Hindered Acid Substrate OAt Active HOAt Ester (Anchimeric Assistance) Acid->OAt Activation HATU HATU + DIPEA (Base) HATU->OAt SideReaction Guanylation Byproduct HATU->SideReaction Direct Attack (Excess Amine) Product Amide Bond Formation OAt->Product Aminolysis Amine Amine Nucleophile Amine->Product Amine->SideReaction

Mechanistic pathway of HATU activation, anchimeric assistance, and potential guanylation risks.

References

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries ACS Combinatorial Science (2016) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Journal of Organic Chemistry (2025) URL:[Link]

Applications of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Drug Design and Synthetic Workflows Utilizing 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted moieties is essential for optimizing target binding affinity and metabolic stability. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1252642-14-0) has emerged as a highly privileged, multifunctional building block.

As a Senior Application Scientist, I frequently deploy this intermediate in the design of Targeted Protein Degraders (PROTACs) and selective ion channel/transporter inhibitors. The causality behind selecting this specific scaffold lies in its tripartite structural advantage:

  • The Naphthalene Core: Provides an extended, rigid π -system capable of deep insertion into hydrophobic protein pockets, facilitating strong π−π stacking interactions[1].

  • The C4-Bromine Handle: Acts as an ideal, programmable synthetic vector. The bromine atom permits late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to fine-tune the steric and electronic landscape of the molecule without rebuilding the core.

  • The Cyclopropane-1-carboxylic Acid: The spiro-like cyclopropane ring restricts the rotational degrees of freedom of the carboxylic acid. This conformational locking minimizes the entropic penalty upon target binding and provides superior steric shielding against metabolic degradation compared to linear aliphatic acids[2],[3].

Physicochemical Profiling

To inform downstream synthetic and formulation strategies, the foundational physicochemical properties of the building block are summarized below.

PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C 14​ H 11​ BrO 2​ Optimal heavy atom count for a core fragment.
Molecular Weight 291.14 g/mol Leaves ample MW budget for PROTAC linker/warhead addition.
Calculated pKa ~4.65Ensures ionization at physiological pH, critical for transporter binding (e.g., URAT1)[3].
LogP (Predicted) 3.8 - 4.1High lipophilicity; drives hydrophobic pocket insertion.
Synthetic Handles Aryl bromide, Carboxylic acidEnables orthogonal, bidirectional functionalization.

Key Applications in Drug Discovery

Application A: Synthesis of VHL-Targeting PROTAC Ligands

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a premier target for recruiting the ubiquitin-proteasome system to degrade disease-causing proteins. Recent structure-activity relationship (SAR) studies demonstrate that expanding the structural diversity at the core of VHL ligands—specifically utilizing bulky naphthyl systems—can drastically enhance binding affinity to the HIF-1 α recognition site[1].

By utilizing 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, the carboxylic acid is first coupled to a PROTAC linker (via an amine). Subsequently, the C4-bromine is cross-coupled with various heteroaryls (e.g., methylthiazoles) to complete the VHL ligand pharmacophore. The cyclopropane ring forces the linker into an optimal exit vector, preventing steric clashes within the ternary complex.

PROTAC_Pathway Target Target Protein (POI) PROTAC PROTAC Molecule (Naphthyl Core) Target->PROTAC Warhead Binding Degradation Proteasomal Degradation Target->Degradation 26S Proteasome VHL VHL E3 Ligase PROTAC->VHL VHL Ligand Binding Ub Ubiquitin Transfer VHL->Ub E2 Recruitment Ub->Target Polyubiquitination

Figure 1: Mechanism of action for PROTACs utilizing the naphthyl-core VHL ligand to induce targeted protein degradation.

Application B: Development of URAT1 Inhibitors

Uric acid transporter 1 (URAT1) is the primary target for uricosuric agents used in gout therapy. First-generation drugs like Lesinurad utilize a naphthyl-triazole-thioacetic acid scaffold. By substituting the flexible thioacetic acid with a rigidified cyclopropane-1-carboxylic acid, researchers can create next-generation inhibitors. The bulky naphthalene core occupies the hydrophobic channel of URAT1, while the cyclopropanecarboxylic acid acts as an optimized bioisostere for uric acid, providing superior metabolic stability.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems . This means each critical step includes built-in In-Process Controls (IPCs) to verify success before proceeding, eliminating downstream failures caused by upstream errors.

Protocol 1: HATU-Mediated Amide Coupling (Linker Attachment)

Causality: The cyclopropane ring creates significant steric hindrance around the carboxylic acid. Standard coupling reagents (e.g., EDC/NHS) often fail or result in low yields due to the slow formation of the active ester. HATU is explicitly chosen because the resulting 7-aza-OBt ester is highly reactive, overcoming the steric barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N 2​ , dissolve 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation (IPC 1): An aliquot quenched in methanol should show >95% conversion to the methyl ester via LC-MS, confirming successful activation.

  • Coupling: Add the desired amine-bearing PROTAC linker (1.1 eq, 1.1 mmol) dropwise. Stir for 4 hours at room temperature.

  • Workup: Dilute with EtOAc (50 mL) and wash sequentially with 1M HCl (2x), saturated NaHCO 3​ (2x), and brine (1x). The acidic and basic washes remove unreacted starting materials and the HOAt byproduct.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: Once the linker is attached, the C4-bromine is functionalized. A biphasic Dioxane/Water system is utilized because it solubilizes both the organic substrate and the inorganic base (K 2​ CO 3​ ), maximizing the interfacial reaction rate. Degassing is strictly required to prevent the oxidative deactivation of the Palladium(0) catalyst.

Step-by-Step Methodology:

  • Setup: Combine the bromonaphthalene intermediate from Protocol 1 (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq) in a Schlenk tube.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H 2​ O. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Sparging with N 2​ is often insufficient for sensitive cross-couplings; freeze-pump-thaw ensures complete removal of dissolved O 2​ .

  • Catalyst Addition: Under a positive N 2​ flow, add Pd(dppf)Cl 2​ (0.05 eq). Seal the tube and heat to 90°C for 12 hours.

  • Monitoring:

    • Self-Validation (IPC 2): Perform TLC and LC-MS. The disappearance of the distinct isotopic bromine doublet (M, M+2) in the mass spectrum confirms the complete consumption of the starting material.

  • Isolation: Filter through a Celite pad to remove Palladium black, concentrate, and purify via reverse-phase prep-HPLC to achieve >95% purity required for biological assays.

Synthetic_Workflow SM 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Amide Step 1: Amide Coupling (HATU, DIPEA, DMF) SM->Amide Linker Attachment Coupling Step 2: Suzuki/Buchwald Coupling (Pd(dppf)Cl2, Base, Heat) SM->Coupling Direct Core Modification Intermediate Bromonaphthalene-Linker Intermediate Amide->Intermediate Intermediate->Coupling C-C / C-N Bond Formation PROTAC Targeted Protein Degrader (PROTAC) Coupling->PROTAC VHL Ligand Pathway URAT1 URAT1 Inhibitor Candidate Coupling->URAT1 Transporter Inhibitor Pathway

Figure 2: Divergent synthetic workflow illustrating the orthogonal functionalization of the building block.

Quantitative Data Summary: Cross-Coupling Optimization

To provide a benchmark for researchers utilizing this building block, the following table summarizes the optimized conditions for the Suzuki cross-coupling at the sterically hindered C4 position of the naphthalene ring.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O8045%Sluggish oxidative addition; significant protodeboronation observed.
Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene10072%Bulky SPhos ligand improves oxidative addition, but solubility limits yield.
Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O (4:1) 90 91% Optimal. Bidentate dppf prevents catalyst degradation; biphasic system ensures base solubility.
RuPhos Pd G3Cs 2​ CO 3​ THF7088%Excellent for highly sterically hindered boronic acids; milder temperature.

References

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Journal of Medicinal Chemistry / PMC URL:[Link][4],[5],[1]

  • Cyclopropane carboxylic acid - Chemical Properties and Reactivity Wikipedia, The Free Encyclopedia URL:[Link][3]

Sources

Application Note: Advanced Esterification Protocols for Sterically Hindered 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The target substrate, 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid , presents a formidable challenge in synthetic organic chemistry and drug development. Its architecture features a quaternary alpha-carbon constrained within a cyclopropane ring, directly bonded to a massive, electron-rich 4-bromonaphthyl system. This topology creates profound steric shielding around the carboxylic acid moiety.

The esterification of such sterically hindered carboxylic acids is notoriously difficult[1]. Traditional Fischer-Speier esterification relies on the formation of a bulky tetrahedral intermediate; however, the extreme steric crowding in this substrate severely limits the reaction rate and shifts the equilibrium unfavorably[2]. Furthermore, subjecting the strained cyclopropane ring to prolonged reflux in strong mineral acids (e.g., concentrated H₂SO₄) risks unwanted ring-opening side reactions or decomposition[2].

To achieve high-yielding esterification without compromising the structural integrity of the substrate, researchers must utilize methods that either bypass the carbonyl carbon entirely or utilize highly reactive acyl transfer intermediates[3][4]. This application note details three field-proven, self-validating protocols tailored to the specific nature of the desired ester.

Strategic Method Selection & Quantitative Data

The selection of the esterification protocol depends entirely on the steric bulk and chemical sensitivity of the target alcohol. Table 1 summarizes the performance of three validated strategies.

Table 1: Quantitative Comparison of Esterification Strategies

MethodReagents & CatalystPrimary MechanismBest Suited ForTypical YieldReaction Time
A. Base Alkylation Alkyl Halide, K₂CO₃, DMFSₙ2 substitution at the alkyl halideMethyl, ethyl, allyl, or benzyl esters85–95%2–6 hours
B. Steglich Coupling EDC·HCl, DMAP, DCMAcylpyridinium intermediateSensitive, complex, or chiral alcohols75–90%12–18 hours
C. Acid Chloride Oxalyl Chloride, DMF (cat.), DIPEANucleophilic acyl substitutionHighly bulky/unreactive secondary or tertiary alcohols80–95%4–8 hours

Experimental Protocols

Method A: Base-Promoted Alkylation (The Sₙ2 Approach)

Causality & Rationale: This method completely circumvents the steric hindrance of the carbonyl carbon. By deprotonating the carboxylic acid to form a carboxylate anion, the reaction proceeds via an Sₙ2 nucleophilic attack on an electrophilic alkyl halide[4]. This is the premier choice for synthesizing simple alkyl or benzyl esters.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes to pre-form the carboxylate salt. (Note: Cs₂CO₃ can be substituted for faster kinetics due to the "cesium effect").

  • Alkylation: Dropwise add the alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.5 eq)[4]. Stir the mixture at room temperature (or up to 50 °C for less reactive halides) for 2–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly UV-active (254 nm) product ester will elute significantly higher (higher Rf​ ) than the baseline-bound carboxylic acid.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers vigorously with brine (3 × 50 mL) to quantitatively partition and remove the DMF solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Steglich Esterification (The Mild Coupling Approach)

Causality & Rationale: For acid-sensitive or complex alcohols, the Steglich esterification provides a highly efficient, room-temperature alternative[2]. The reaction utilizes a carbodiimide to form an O-acylisourea intermediate. DMAP acts as a potent nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium species that rapidly reacts with the alcohol, overcoming the steric bulk[5][6].

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 eq), the target alcohol (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq) portion-wise. (Causality: EDC is specifically chosen over DCC because its urea byproduct is water-soluble, preventing the tedious filtration of insoluble DCU[5][6]).

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–18 hours.

  • In-Process Validation: Confirm the disappearance of the starting acid via TLC. The reaction mixture should transition from a suspension to a clear solution as the EDC·HCl is consumed.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (to protonate and remove DMAP and the EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove any unreacted starting acid), and brine. Dry over MgSO₄, filter, and concentrate.

Method C: Acid Chloride Activation (The Highly Reactive Approach)

Causality & Rationale: When coupling with highly unreactive or sterically encumbered secondary/tertiary alcohols, generating an acid chloride is mandatory. Oxalyl chloride, catalyzed by DMF (forming the Vilsmeier-Haack reagent), is preferred over thionyl chloride due to its milder reaction profile and the ease of removing volatile byproducts (CO, CO₂, HCl)[3].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add 2 drops of anhydrous DMF as a catalyst. Cool to 0 °C.

  • Chlorination: Dropwise add Oxalyl Chloride (2.0 eq). (Caution: Vigorous gas evolution of CO and CO₂ will occur). Stir for 2 hours at room temperature until gas evolution ceases[3].

  • Concentration: Concentrate the mixture under reduced pressure to completely remove the unreacted oxalyl chloride. Redissolve the resulting highly electrophilic acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the target alcohol (1.5 eq) and DIPEA (3.0 eq) in DCM at 0 °C. Dropwise add the acid chloride solution to this mixture. Stir for 4–8 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography if necessary.

Methodological Decision Workflow

Workflow Start 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Q1 Target Ester Type? Start->Q1 Simple Methyl, Ethyl, or Benzyl Ester Q1->Simple Simple Alkyl Complex Complex, Bulky, or Sensitive Alcohol Q1->Complex Bulky/Complex MethodA Method A: SN2 Alkylation (Alkyl Halide + K2CO3) Simple->MethodA Q2 Alcohol Sensitivity? Complex->Q2 Sensitive Acid/Base Sensitive Q2->Sensitive Yes Robust Robust / Highly Bulky Q2->Robust No MethodB Method B: Steglich Coupling (EDC + DMAP) Sensitive->MethodB MethodC Method C: Acid Chloride (Oxalyl Chloride + DIPEA) Robust->MethodC

Fig 1. Decision matrix for selecting the optimal esterification protocol based on substrate properties.

References

  • ResearchGate. (2012). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. DOI: [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Optimizing Reaction Yield for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently review batch records where yields plummet during the synthesis of sterically hindered arylcyclopropanes. The compound 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a critical intermediate in the development of URAT1 inhibitors, such as the gout medication Lesinurad 1. However, its synthesis via phase-transfer catalyzed (PTC) cyclopropanation followed by nitrile hydrolysis is notoriously prone to stalling, dimerization, and incomplete conversion.

This guide abandons generic advice to focus on the exact causality behind these failures, providing field-proven, self-validating protocols to drive your overall yield from a typical 35% to over 80%.

Reaction Workflow & Mechanistic Pathway

Understanding the kinetic competition in your reactor is the first step to optimization. The diagram below illustrates the optimized pathway versus common failure modes.

SynthesisWorkflow SM 2-(4-Bromonaphthalen-1-yl) acetonitrile Base Phase Transfer Catalysis (50% NaOH / TBAB) SM->Base 1-bromo-2-chloroethane Intermediate Mono-alkylated Intermediate Base->Intermediate Initial Alkylation Nitrile 1-(4-Bromonaphthalen-1-yl) cyclopropanecarbonitrile Intermediate->Nitrile Intramolecular Cyclization SideProduct Dimerization / Oligomerization Intermediate->SideProduct Intermolecular Reaction (Poor Mixing) Hydrolysis High-Temp Hydrolysis (KOH / Ethylene Glycol) Nitrile->Hydrolysis KOH, 150 °C Product 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Hydrolysis->Product -NH3

Workflow for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My cyclopropanation yield is stalling at 50-60%, and LC-MS shows a massive accumulation of a mono-alkylated intermediate. How do I force the ring closure? Expert Insight: The root cause is likely your choice of alkylating agent. If you are using 1,2-dibromoethane, both ends of the electrophile are equally reactive. Causality & Solution: Switch to 1-bromo-2-chloroethane . The differential leaving group ability ensures that the initial intermolecular alkylation happens almost exclusively at the bromide terminus. The chloride remains intact for the subsequent intramolecular ring closure. Because chloride is a poorer leaving group, it resists premature intermolecular attacks (dimerization) but readily undergoes intramolecular displacement due to the high effective molarity of the ring-closing transition state 2.

Q2: I am observing significant dimerization (heavy mass impurities) during the cyclopropanation step. How do I suppress this? Expert Insight: Dimerization occurs when the deprotonated starting material reacts with the mono-alkylated intermediate instead of the intermediate cyclizing on itself. This is a kinetic issue driven by poor phase transfer. Causality & Solution: Intramolecular cyclization is favored at high dilution, but you cannot run industrial batches at high dilution. Instead, you must optimize the biphasic interfacial area. Use a highly lipophilic phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) and increase your agitation rate to >800 rpm. This ensures rapid deprotonation of the mono-alkylated intermediate, shuttling it into the organic phase where it rapidly cyclizes before it can encounter another molecule of starting material.

Q3: The hydrolysis of the cyclopropanecarbonitrile to the carboxylic acid is incomplete. It stops at the primary amide. How can I drive it to completion? Expert Insight: You are fighting severe steric hindrance. The nitrile carbon is flanked by a bulky 4-bromonaphthyl group and a strained cyclopropane ring. Standard aqueous NaOH/EtOH reflux (80 °C) simply lacks the thermal energy to break down the stable tetrahedral amide intermediate. Causality & Solution: You must elevate the reaction temperature significantly. Switch the solvent system to ethylene glycol and use KOH 3. This allows you to run the hydrolysis at 150 °C. The extreme thermal energy easily overcomes the steric activation barrier, driving the amide to the carboxylate quantitatively.

Quantitative Data Summary: Parameter Impact on Yield
ParameterStandard ApproachOptimized ProtocolCausality & Impact
Alkylating Agent 1,2-Dibromoethane1-Bromo-2-chloroethaneDifferential leaving group ability prevents dimerization (+15% Yield ).
Base / Catalyst NaOH (aq) / None50% NaOH (aq) / TBAB (5 mol%)Highly lipophilic PTC enhances interfacial deprotonation (+25% Yield ).
Agitation Rate ~400 rpm>800 rpmMaximizes biphasic surface area, favoring intramolecular kinetics (+10% Yield ).
Hydrolysis Solvent EtOH / H2O (80 °C)Ethylene Glycol (150 °C)Overcomes steric hindrance of the naphthyl group to drive amide-to-acid conversion (+30% Yield ).
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(4-Bromonaphthalen-1-yl)cyclopropanecarbonitrile
  • Charge: To a reactor under nitrogen, add 2-(4-bromonaphthalen-1-yl)acetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.5 eq), and TBAB (0.05 eq) dissolved in toluene (5 volumes).

  • Agitate: Set the mechanical stirrer to >800 rpm. Causality: High shear is mandatory to create a micro-emulsion for efficient phase transfer.

  • Base Addition: Slowly add 50% w/w aqueous NaOH (4.0 eq) dropwise over 1 hour, maintaining the internal temperature between 20–25 °C to prevent exothermic degradation.

  • Reaction: Warm the mixture to 45 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Before quenching, analyze an organic layer aliquot via HPLC. The protocol is self-validating when the mono-alkylated intermediate peak integrates to <1%. If >1%, extend stirring by 2 hours and verify your agitation speed.

  • Workup: Quench with cold water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the nitrile intermediate.

Protocol B: High-Temperature Hydrolysis to the Carboxylic Acid
  • Charge: Dissolve the crude 1-(4-bromonaphthalen-1-yl)cyclopropanecarbonitrile (1.0 eq) in ethylene glycol (5 volumes).

  • Base Addition: Add solid KOH (4.0 eq) in one portion.

  • Reaction: Heat the mixture to 150 °C and stir vigorously for 24 hours. Causality: The high boiling point of ethylene glycol provides the necessary thermal energy to hydrolyze the sterically hindered amide intermediate.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The sterically hindered primary amide intermediate (M+H = 290 for the ⁷⁹Br isotope) must be <2% before cooling.

  • Workup: Cool to room temperature, dilute with water (10 volumes), and extract with MTBE (2 x 3 volumes) to remove unreacted neutral impurities.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2. Validation: The physical precipitation of a dense white/off-white solid upon acidification serves as a visual validation of successful carboxylate formation. Filter, wash with cold water, and dry under vacuum at 50 °C to yield the final product.

References
  • Gout drug lesinurad preparation method, and lesinurad intermediate. Google Patents (WO2015054960A1).
  • Phase-Transfer Alkylation of Heteroatom-Substituted Nitriles. A. Jonczyk and A. Kowalkowska, Thieme Connect.
  • 1-(p-Tolyl)cyclopropanecarboxylic acid Synthesis and Hydrolysis. Benchchem.

Sources

Troubleshooting solubility issues of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Welcome to the technical support guide for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting logic required to successfully handle this molecule in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid so difficult to dissolve in aqueous buffers?

Answer: The solubility challenge arises directly from the molecule's chemical structure. It is a classic example of a "brick dust" compound, a term for molecules that are highly crystalline and poorly soluble. The difficulty is due to two primary factors:

  • High Lipophilicity: The molecule is dominated by a large, non-polar bromonaphthalene group. This aromatic system is inherently hydrophobic ("water-fearing") and contributes to a high octanol-water partition coefficient (LogP), favoring partitioning into non-polar environments over water.

  • Molecular Rigidity: The fused naphthalene rings and the compact cyclopropane ring create a rigid structure. This rigidity allows the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces and allow solvent molecules to surround and dissolve the compound.

The sole hydrophilic feature is the carboxylic acid group (-COOH), which, in its neutral state, is insufficient to counteract the hydrophobicity of the rest of the molecule.

Q2: What are the key physicochemical properties I should consider?

Answer: Understanding the compound's physicochemical properties is the first step in designing a successful solubilization strategy. While experimental data for this specific molecule may be limited, we can estimate its properties based on its structural components.

PropertyEstimated ValueSignificance for Solubility
Molecular Weight ~319.16 g/mol Higher molecular weight often correlates with lower solubility.
Predicted LogP > 4.5Indicates very high lipophilicity and poor aqueous solubility.
Predicted pKa 4.0 - 4.5This is the pH at which the carboxylic acid is 50% ionized. It is the most critical parameter for developing a pH-based solubilization strategy.

These values are estimates derived from computational models and comparison to similar structures like 1-naphthoic acid and cyclopropanecarboxylic acid.[1][2]

Q3: My compound immediately precipitates when I add my DMSO stock to my aqueous cell culture media or buffer. What is happening and how can I fix it?

Answer: This is a common and critical issue known as compound precipitation upon dilution .

The Cause: You have successfully dissolved the compound in a strong organic solvent (like DMSO), creating a supersaturated solution relative to your final aqueous system. When a small volume of this stock is introduced into the large volume of aqueous buffer, the DMSO concentration plummets, and the solvent environment instantly becomes hostile to the dissolved compound. The compound can no longer stay in solution and crashes out, often as a fine, amorphous precipitate or larger crystals.

The Solution Workflow: The key is to maintain the compound's solubility throughout the entire process, from stock to final concentration.

G cluster_0 start Start: Compound Precipitates from DMSO Stock in Buffer check_assay Is your assay tolerant to pH > 6.5? start->check_assay check_solvent Is your assay tolerant to co-solvents (e.g., <5% EtOH) or surfactants? check_assay->check_solvent  No use_ph Action: Use pH Adjustment (See Protocol 1) check_assay->use_ph  Yes use_cosolvent Action: Use Co-solvent or Surfactant Formulation (See Protocols 2 & 3) check_solvent->use_cosolvent  Yes use_cyclo Action: Use Cyclodextrin Formulation (See Protocol 4) check_solvent->use_cyclo  No, assay is highly sensitive re_eval Re-evaluate Assay Parameters or Compound Choice use_cyclo->re_eval If solubility is still insufficient

Caption: Decision workflow for troubleshooting precipitation.

Troubleshooting Guides & Protocols

Protocol 1: Solubilization by pH Adjustment

This is the most direct method, leveraging the acidic nature of the carboxylic acid group. By raising the pH of the solution to be at least 1.5-2 units above the compound's pKa, we can deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.

Causality: The Henderson-Hasselbalch equation governs this equilibrium. At pH 6.5 (for a pKa of ~4.5), over 99% of the compound will be in its ionized, water-soluble salt form (1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylate).

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

  • Initial Suspension: Add a small volume of purified water to the solid to create a slurry. Do not expect it to dissolve.

  • Basification: While stirring, add a 1 M NaOH solution dropwise. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until the compound is fully dissolved and the pH is stable in the desired range (e.g., pH 7.0-7.4 for physiological buffers).

  • Volume Adjustment: Once fully dissolved, add your desired buffer concentrate and/or bring the solution to the final volume with purified water.

  • Final pH Check: Re-check the pH and make any final minor adjustments using dilute NaOH or HCl.

  • Sterile Filtration (QC Step): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility for biological assays.

Trustworthiness Check:

  • Visual Inspection: The final solution should be completely clear with no visible particulates.

  • Stability Test: Let the solution sit for 1-2 hours at room temperature to ensure no delayed precipitation occurs.

Protocol 2: Using Organic Co-solvents

This method is suitable when pH modification is not an option. A water-miscible organic co-solvent is used to create a stock solution, which is then carefully diluted into the aqueous medium.

Causality: Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound to remain dissolved.

Step-by-Step Methodology:

  • Solvent Selection: Choose a co-solvent appropriate for your experiment (e.g., DMSO for in vitro assays, Ethanol/PEG 400 for in vivo pre-clinical work).

  • Stock Solution Preparation: Dissolve the compound in the minimum required volume of your chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM in 100% DMSO). Use gentle warming (37°C) or sonication if necessary.

  • Dilution Strategy (Critical Step):

    • Pipette the required volume of your aqueous buffer into a tube first.

    • While vigorously vortexing or stirring the buffer, add the small volume of the organic stock solution dropwise directly into the buffer.

    • This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Final Concentration Check (QC Step): Ensure the final concentration of the organic co-solvent is below the tolerance limit for your assay (typically <1% for DMSO, <5% for ethanol in many cell-based assays).

Troubleshooting Co-Solvent Issues:

IssuePotential CauseRecommended Solution
Precipitation on Dilution Final solvent polarity is too high.Decrease the final compound concentration. Try a different co-solvent (e.g., NMP, DMA). Use a multi-component system (e.g., 5% Solutol HS 15, 5% Ethanol).
Assay Interference Co-solvent is affecting biological targets.Lower the co-solvent percentage by making a more concentrated stock. Switch to a more benign formulation method like cyclodextrins (Protocol 4).
Protocol 3: Using Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds.

Causality: Surfactants have a hydrophilic head and a hydrophobic tail. Above a certain concentration (the Critical Micelle Concentration, CMC), they self-assemble into spherical micelles. The hydrophobic core of the micelle provides a friendly microenvironment for the bromonaphthalene portion of your compound, while the hydrophilic exterior keeps the entire micelle dissolved in water.

Step-by-Step Methodology:

  • Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a Cremophor® grade for low toxicity.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your desired buffer at a concentration well above its CMC (e.g., 1-5% w/v).

  • Dissolve Compound: Add the powdered compound directly to the surfactant-containing buffer.

  • Aid Dissolution: Use sonication or gentle heating (40-50°C) to facilitate the encapsulation of the compound into the micelles. The solution should become clear.

  • Filtration (QC Step): Filter through a 0.22 µm filter.

Protocol 4: Using Cyclodextrins

Cyclodextrins are a powerful tool for sensitive assays where co-solvents or surfactants are prohibited.

Causality: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" where the hydrophobic part of the drug molecule (the bromonaphthalene group) is encapsulated within the cyclodextrin cavity, presenting a soluble complex to the aqueous environment.[3]

Step-by-Step Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are common choices due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in water or your buffer to make a concentrated solution (e.g., 20-40% w/v).

  • Add Compound: Add the solid compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify over time.

  • Separation (QC Step): Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Quantification: Carefully collect the supernatant. It is recommended to determine the actual concentration of the dissolved compound in the supernatant via a validated analytical method (e.g., HPLC-UV) as you may not achieve your target concentration.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

  • PubChem. (n.d.). 1-(4-Bromonaphthalen-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • SlidePlayer. (n.d.). Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Quora. (2025). Which carboxylic acids are insoluble in water and why?. Retrieved from [Link]

  • ACS Publications. (2008). Solubility of Naphthalene in Isobutyl Acetate, n-Butyric Acid, Ethyl Acetate, N-Methyl Pyrrolidone, N,N-Dimethylformamide, and Tetrahydrofuran. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Best purification and recrystallization methods for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. This document provides in-depth methodologies, troubleshooting advice, and answers to frequently asked questions tailored for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this compound.

Section 1: Understanding the Molecule - The Key to Effective Purification

The molecular structure of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid dictates its purification strategy. The molecule possesses two distinct domains:

  • The 4-Bromonaphthalene Moiety : This large, aromatic, and hydrophobic group significantly reduces the molecule's solubility in polar solvents like water.

  • The Cyclopropane Carboxylic Acid Moiety : This is a polar, acidic functional group capable of forming strong hydrogen bonds. Its presence allows for solubility in polar organic solvents and provides a handle for pH-based purification techniques.[1]

The interplay between these two domains means the compound is best purified by a combination of techniques that exploit both its acidic nature and its specific solubility profile.

Section 2: Primary Purification via Acid-Base Extraction

Before proceeding to recrystallization, an acid-base extraction is a highly effective method to separate the target carboxylic acid from any non-acidic (neutral or basic) impurities. The principle relies on the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt.

Experimental Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude solid in a suitable organic solvent in which both the product and impurities are soluble. Dichloromethane or ethyl acetate are common choices.

  • Basification : Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and migrate to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation : Gently shake the funnel, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Re-acidification : Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a 1 M HCl solution dropwise while stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and air-dry the solid.[2]

Section 3: Recrystallization - A Detailed Guide

Recrystallization is the definitive step for achieving high crystalline purity. The success of this technique hinges on the careful selection of a solvent or solvent system.

3.1: The First Crucial Step: Solvent Selection

An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[3][4] Given the molecule's structure, a solvent of intermediate polarity is likely to be most effective.

Recommended Solvents for Screening

The following table summarizes potential solvents to screen for the recrystallization of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Solvent ClassExample SolventsBoiling Point (°C)Rationale & Considerations
Alcohols Ethanol, Isopropanol78, 82The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain provides some non-polar character. Often used in combination with water.[5]
Esters Ethyl Acetate77A moderately polar solvent that is a good choice for many organic compounds.
Ketones Acetone56A polar aprotic solvent; its low boiling point allows for easy removal.[5]
Aromatic Toluene111The aromatic nature may favorably interact with the naphthalene ring. High boiling point requires careful handling.
Mixed Solvents Ethanol/Water, Toluene/HexaneVariableUsed when no single solvent is ideal. One solvent dissolves the compound well (soluble solvent), and the other dissolves it poorly (anti-solvent).[3]
Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your acid-base extracted material into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable for recrystallization alone but may be used as the "soluble" solvent in a mixed pair.

  • For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a sand or water bath.[6]

  • Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is one that yields a high quantity of crystalline precipitate upon cooling.

Solvent Selection & Troubleshooting Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system and troubleshooting common issues.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_outcomes Outcomes & Actions start Start: Add small amount of cold solvent to crude solid dissolves_cold Dissolves in cold solvent? start->dissolves_cold heat Heat mixture to boiling dissolves_cold->heat No outcome_bad_solvent Outcome: Unsuitable solvent. Action: Try a less polar solvent. dissolves_cold->outcome_bad_solvent Yes dissolves_hot Dissolves in hot solvent? heat->dissolves_hot cool Cool slowly. Do crystals form? dissolves_hot->cool Yes outcome_insoluble Outcome: Insoluble even when hot. Action: Try a more polar solvent or use as anti-solvent. dissolves_hot->outcome_insoluble No outcome_good_solvent Outcome: Good single solvent found! Action: Proceed to bulk recrystallization. cool->outcome_good_solvent Yes induce Action: Induce crystallization. (Scratch flask, add seed crystal) cool->induce No (Clear Solution) try_mixed Action: Attempt mixed-solvent system. Use current solvent as the 'soluble' solvent. outcome_bad_solvent->try_mixed outcome_too_much_solvent Potential Issue: Too much solvent used. Action: Boil off some solvent and re-cool. induce->outcome_too_much_solvent No Crystals induce->outcome_good_solvent Crystals Form

Caption: Decision workflow for selecting a recrystallization solvent.

3.2: The Recrystallization Protocol
  • Dissolution : Place the material to be recrystallized in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding hot solvent until the solid is completely dissolved.[6]

  • Decolorization (If Necessary) : If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration : To remove insoluble impurities or charcoal, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[4]

  • Crystallization : Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 4: Troubleshooting Common Recrystallization Problems (Q&A)

Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A: Oiling out occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue for compounds with a combination of polar and non-polar regions.

  • Immediate Action : Re-heat the mixture to dissolve the oil, add a small amount of additional solvent (the more "soluble" solvent if using a mixed system), and allow it to cool more slowly. Insulating the flask can help.[7][8]

  • Root Cause Analysis : The chosen solvent may be too non-polar. Try re-crystallizing from a more polar solvent or a different solvent mixture. Oiling out can also be caused by significant impurities depressing the melting point; ensure the initial acid-base extraction was thorough.

Q: Crystallization hasn't started, even after the solution has cooled in an ice bath. How can I induce it?

A: This usually indicates either a supersaturated solution that lacks a nucleation site or that too much solvent was used.

  • Induce Nucleation :

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites.[6]

    • Seeding : Add a tiny crystal ("seed crystal") of the crude material to the solution to initiate crystal growth.[7]

  • Reduce Solvent Volume : If nucleation techniques fail, it is likely you have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[8]

Q: My crystal yield is very low. What went wrong?

A: A low yield can result from several factors.

  • Excess Solvent : As mentioned above, using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[7]

  • Premature Crystallization : If the product crystallized during the hot filtration step, it was lost with the insoluble impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation : Ensure you have cooled the solution in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) to maximize precipitation.

Q: The recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.

  • Procedure : After dissolving your compound in the hot solvent but before the hot filtration step, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration.[4]

  • Caution : Using too much charcoal can adsorb your product as well, leading to a lower yield.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my sample of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid?

A: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 1,4-dibromonaphthalene or precursors to the cyclopropane ring.[9] Side-products from the reaction, such as isomers or over-brominated naphthalenes, may also be present.[10]

Q: How can I assess the purity of my final product?

A: The most common methods are:

  • Melting Point Analysis : A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and the range to broaden.

  • Thin-Layer Chromatography (TLC) : A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods : ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify the presence of any impurities.

Q: What safety precautions should I take?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Bromonaphthalene derivatives should be handled with care as aromatic halides can be irritants. The organic solvents used are flammable and should be kept away from ignition sources.

References

  • Al-awadi, N. A., et al. (2012). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate. Available at: [Link]

  • Gasparyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • Le, C., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Europe PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Organic Syntheses Procedure. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromonaphthalen-1-yl)ethanone. PubChem. Available at: [Link]

  • Al-awadi, N. A., et al. (2009). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Available at: [Link]

  • Wang, J., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Styrenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. University of San Diego. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • UKEssays. (2019). Purifying Naphthalene Using Recrystallization. UKEssays.com. Available at: [Link]

  • Google Patents. (1998). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids. Google Patents.
  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. ResearchGate. Available at: [Link]

Sources

Minimizing debromination side reactions in 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot a common challenge encountered during the chemical modification of this molecule: the undesired cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodehalogenation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to minimize this byproduct, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this specific molecule?

Debromination is an undesired side reaction where the bromine atom on the naphthalene ring of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is replaced by a hydrogen atom. This results in the formation of the byproduct, 1-(naphthalen-1-yl)cyclopropane-1-carboxylic acid. This process is a specific type of hydrodehalogenation.

Q2: Why is debromination a significant problem?

The formation of the debrominated byproduct presents several challenges in a synthetic workflow:

  • Reduced Yield: It consumes the starting material, directly lowering the yield of the desired functionalized product.

  • Purification Complexity: The byproduct has a similar structure and polarity to the starting material and potentially the desired product, making separation by chromatography or crystallization difficult and time-consuming.

  • Compromised Purity: Incomplete removal of the debrominated impurity can affect the quality and performance of the final compound, which is particularly critical in drug development.

Q3: In which common reactions should I be most vigilant for debromination?

Debromination is a known side reaction for aryl bromides under various conditions. For this particular substrate, be especially cautious during:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes widely used transformations like Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[1][2]

  • Formation of Organometallic Reagents: Preparing Grignard reagents (reaction with magnesium) or organolithium species (via metal-halogen exchange) is highly susceptible to this side reaction.[3][4][5]

  • Catalytic Hydrogenation: While sometimes used intentionally to remove halogens, unintended debromination can occur if the molecule is subjected to hydrogenation conditions aimed at reducing other functional groups.[6][7]

Troubleshooting Guides: Scenarios & Solutions

This section addresses specific experimental issues where debromination is a common byproduct.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptom: You are attempting to form a new C-C or C-N bond at the bromine position, but you observe a significant amount of the debrominated starting material, 1-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, in your crude reaction mixture.

Root Cause Analysis: In palladium-catalyzed couplings, debromination (hydrodehalogenation) typically occurs when a palladium-hydride (Pd-H) species is formed.[8] This highly reactive species can insert into a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen. Several factors can promote the formation of Pd-H.

Proposed Solutions & Rationale
Potential CauseProposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, NaOtBu) can promote the formation of Pd-H species. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[1][8]
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents (e.g., solvents, ligands) can generate hydride sources. Running the reaction at the lowest effective temperature (e.g., starting at room temperature or 40-60 °C) can significantly reduce this side reaction.[1][8]
Ligand Choice Screen alternative phosphine ligands. Electron-rich, bulky phosphine ligands, while often promoting the desired oxidative addition, can sometimes also facilitate the reductive elimination pathway that leads to debromination.[1][9] Consider ligands that are less electron-donating if debromination is severe.
Presence of Hydride Sources Use anhydrous aprotic solvents and high-purity reagents. Protic solvents (alcohols, water) or impurities in reagents can act as hydride donors. Ensure solvents like Toluene, Dioxane, or THF are rigorously dried before use.[1][10]
Carboxylic Acid Interference Protect the carboxylic acid group. The acidic proton of the carboxylic acid can react with bases, and the carboxylate can coordinate to the palladium center. Protecting it as an ester (e.g., methyl or ethyl ester) can prevent these interactions and lead to a cleaner reaction.[1]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid with an arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a mild base such as K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 50 °C) and monitor the reaction progress by TLC or LC-MS every hour.

  • Temperature Optimization: If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up and Analysis: Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR and LC-MS to quantify the ratio of the desired product to the debrominated byproduct.

Visualization: Competing Catalytic Cycles

G cluster_0 Desired Suzuki Coupling cluster_1 Undesired Debromination ArBr Ar-Br OxAdd Ar-Pd(II)-Br ArBr->OxAdd Oxidative Addition Pd0 Pd(0)L₂ Pd0->OxAdd Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ / Base) PdH L₂Pd(II)-H OxAdd->PdH Hydride Source (e.g., from base/solvent) RedElim Desired Product (Ar-Ar') Transmetal->RedElim Reductive Elimination RedElim->Pd0 DebromProduct Debrominated Product (Ar-H) PdH->DebromProduct Reductive Elimination DebromProduct->Pd0

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Issue 2: Debromination During Grignard Reagent Formation

Symptom: Your attempt to form the Grignard reagent from 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid and magnesium metal results in a low yield of the organomagnesium species and a high yield of the debrominated byproduct.

Root Cause Analysis: This issue arises from two primary sources. First, Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, such as trace water, abstracting a proton to form the debrominated alkane.[5] Second, the formation of aryl Grignard reagents can involve radical intermediates that can abstract a hydrogen atom from the solvent.[3] The presence of the acidic carboxylic acid proton makes this reaction particularly challenging, as it will immediately quench any Grignard reagent formed.

Proposed Solutions & Rationale
Potential CauseProposed Solution & Rationale
Intramolecular Quenching Protect the carboxylic acid group. It is essential to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or t-butyl ester) before attempting Grignard formation. The acidic proton is incompatible with the Grignard reagent.
Protic Impurities Use rigorously anhydrous conditions. All glassware must be oven or flame-dried. The solvent (typically THF or diethyl ether) must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Magnesium turnings should be activated and dried.
Slow Reaction / Side Reactions Use activated magnesium. Use commercially available Rieke® Magnesium or activate standard magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane) to ensure rapid reaction initiation, which can outcompete side reactions.[11]
Reaction Temperature Control the temperature. While initiation may require gentle heating, the reaction is exothermic. Maintain a gentle reflux and avoid excessive temperatures which can promote side reactions.
Experimental Protocol: Grignard Formation (with Protected Acid)
  • Protection: Convert the carboxylic acid to a stable ester (e.g., methyl ester) using a standard procedure (e.g., Fischer esterification or reaction with TMS-diazomethane). Purify the ester thoroughly.

  • Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Add magnesium turnings (1.2-1.5 eq) to the flask. Add a small crystal of iodine and gently warm under inert gas until the purple vapor dissipates and the magnesium surface is etched. Allow to cool.

  • Reagent Addition: Add anhydrous diethyl ether or THF to the flask. Dissolve the protected bromo-naphthalene ester (1.0 eq) in anhydrous solvent in the dropping funnel.

  • Initiation & Reaction: Add a small portion of the ester solution to the magnesium suspension. If the reaction does not start (indicated by slight bubbling and warming), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey/brown solution is the Grignard reagent, ready for use in the next step.

Visualization: Grignard Formation and Quenching

G ArBr Ar-Br (Protected Ester) Grignard Desired Grignard (Ar-MgBr) ArBr->Grignard Oxidative Addition Mg Mg⁰ Mg->Grignard DebromProduct Debrominated Product (Ar-H) Grignard->DebromProduct Quenching ProtonSource Proton Source (e.g., H₂O) ProtonSource->DebromProduct

Caption: Desired Grignard formation versus undesired proton quenching.

Analytical Methods for Detection and Quantification

Q4: How can I accurately detect and quantify the amount of debrominated byproduct in my reaction mixture?

A combination of chromatographic and spectroscopic methods is ideal for both identifying and quantifying the debrominated side product.

Analytical TechniqueApplication & Rationale
LC-MS Primary identification tool. Liquid Chromatography-Mass Spectrometry is excellent for separating the starting material, desired product, and the debrominated byproduct. The mass spectrometer will clearly show the mass difference: the byproduct will have a molecular ion peak that is ~78.9 amu (mass of ⁷⁹Br) lighter and ~0.98 amu (mass of ¹H) heavier than the starting material.[12][13]
¹H NMR Gold standard for quantification. Proton Nuclear Magnetic Resonance spectroscopy allows for the structural confirmation and quantification of the mixture. The aromatic region of the spectrum will be distinct. The proton that replaces the bromine atom will appear as a new signal, and its integration relative to other non-overlapping peaks (or an internal standard) can be used to calculate the precise ratio of debrominated product to the desired material.[14]
GC-MS Alternative for derivatized samples. If the carboxylic acid is protected as a more volatile ester, Gas Chromatography-Mass Spectrometry can provide excellent separation and mass data for quantification.[14][15]
Key Mass Data for Identification
CompoundChemical FormulaExact Mass[M-H]⁻ (m/z)
Starting Material C₁₄H₁₁BrO₂289.9993288.9915
Debrominated Byproduct C₁₄H₁₂O₂212.0837211.0760

References

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage . Organic Chemistry Portal. Available at: [Link]

  • Hashimoto, T., Maruyama, T., Yamaguchi, T., Matsubara, Y., & Yamaguchi, Y. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Advanced Synthesis & Catalysis. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water . MDPI. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Garst, J. F., & Soriaga, M. P. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. Available at: [Link]

  • Chen, Y., & Daugulis, O. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters. Available at: [Link]

  • A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines . PubMed. Available at: [Link]

  • Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex . ACS Publications. Available at: [Link]

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions . ACS Publications. Available at: [Link]

  • Studies on Coupling Reactions of Alkyl Halides with Organomagnesium and Organolithium Reagents by Cobalt and Silver Catalysts . Available at: [Link]

  • Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography . PubMed. Available at: [Link]

  • Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl) . RSC Publishing. Available at: [Link]

  • Iron-catalysed cross-coupling of organolithium compounds with organic halides . PMC - NIH. Available at: [Link]

  • Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study . PMC. Available at: [Link]

  • Differentiating the Allyl and Propargyl Groups on α-Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide-Catalyzed Kinetic Resolution . Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . PMC. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation . ResearchGate. Available at: [Link]

  • In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions . AIR Unimi. Available at: [Link]

  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes . ACS Publications. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Omega. Available at: [Link]

  • III Analytical Methods . Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Available at: [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid . MDPI. Available at: [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. Available at: [Link]

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides . MDPI. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. Available at: [Link]

  • Direct catalytic cross-coupling of organolithium compounds . The University of Groningen research portal. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide . Available at: [Link]

Sources

Long-term storage stability and degradation of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

A Guide to Long-Term Storage, Stability, and Degradation Analysis

Disclaimer: Specific, peer-reviewed long-term stability and degradation data for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is not extensively available in public literature. This guide is therefore based on established principles of pharmaceutical stability testing, knowledge of analogous chemical structures, and regulatory guidelines. The information provided is intended to empower researchers to design and execute robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid?

A1: While specific data is unavailable, based on the structure—a solid carboxylic acid with aromatic and halogenated moieties—the following general storage conditions are recommended to minimize degradation.[1] A vendor of a structurally similar compound, 1-bromo-4-cyclopropylbenzene, also suggests cool storage conditions.[2]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermally-induced reactions, such as decarboxylation or oxidative processes.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation, particularly of the naphthalene ring system which can be susceptible to oxidative degradation.
Light Protect from light (use amber vials or store in the dark)Naphthalene derivatives can be photosensitive and may degrade upon exposure to UV or visible light.[4]
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis of the carboxylic acid group and mitigates moisture-facilitated degradation pathways.[3]

Q2: What are the primary potential degradation pathways for this molecule?

A2: Based on the functional groups present, the primary degradation pathways to anticipate are hydrolysis, oxidation, photodecomposition, and thermal degradation.[5]

  • Hydrolysis: The carboxylic acid functional group is generally stable against hydrolysis. However, in the presence of certain contaminants or under extreme pH conditions, its reactivity could be altered. Studies on related cyclopropanecarboxylic acid esters show they possess enhanced stability against hydrolysis compared to other esters, suggesting the core cyclopropane-acid structure is robust.[6][7][8][9]

  • Oxidation: The naphthalene ring and the benzylic-like position of the cyclopropane ring are susceptible to oxidation.[10] Oxidative attack could lead to the formation of hydroxylated species, epoxides, or ring-opening products. The presence of the bromine atom can also influence the electronic properties and reactivity of the aromatic system.

  • Photodecomposition: Aromatic compounds, especially polycyclic aromatic hydrocarbons like naphthalene, are known to absorb UV light and can undergo photochemical reactions.[11][4] This can lead to complex degradation profiles, including the formation of polymeric products.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation route. Research on similar cyclopropane carboxylic acids has shown that thermal decarboxylation can be accompanied by rearrangement of the cyclopropane ring.[12]

Q3: How can I tell if my sample of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has degraded?

A3: Degradation can be identified through several observations:

  • Physical Changes: A change in color (e.g., yellowing or browning), caking of the solid powder, or a change in odor.

  • Purity Analysis: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the main compound and the appearance of new peaks are clear indicators of degradation.

  • Spectroscopic Changes: Alterations in the UV-Visible or Infrared (IR) spectra can also suggest changes in the chemical structure.

Troubleshooting Guide for Stability Studies

This section provides guidance for researchers designing and troubleshooting experiments to assess the stability of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Issue 1: My HPLC results show multiple new peaks after storing the compound. How do I identify the degradation products?

Root Cause Analysis & Solution:

The appearance of new peaks confirms degradation. Identifying these impurities is crucial for understanding the degradation pathway.

Workflow for Degradant Identification:

cluster_0 Initial Observation cluster_1 Characterization cluster_2 Confirmation (Optional but Recommended) A New peaks observed in HPLC-UV B Perform LC-MS Analysis A->B Hypothesize degradation C Obtain Mass Spectra of Parent and Impurity Peaks B->C D Determine Molecular Weights C->D E Propose Structures Based on Mass Shifts D->E e.g., +16 Da suggests oxidation -44 Da suggests decarboxylation F Isolate Impurities via Preparative HPLC E->F If structure is ambiguous G Characterize by NMR Spectroscopy F->G H Confirm Structure G->H

Caption: Workflow for identifying unknown degradation products.

Step-by-Step Protocol:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for this task. An LC-MS analysis will provide the molecular weight of the degradation products.

  • Interpret Mass Data: Compare the mass of the degradation products to the parent compound (Molecular Weight: 305.15 g/mol ).

    • A mass increase of 16 Da often suggests the addition of an oxygen atom (oxidation).

    • A mass decrease of 44 Da suggests the loss of CO₂ (decarboxylation).

    • The loss of 80 Da (or 79/81 isotope pattern) could indicate debromination.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass, which can be used to determine the elemental composition of the degradant, greatly aiding in its identification.

  • Forced Degradation Studies: To confirm the pathway, perform forced degradation studies (see Issue 2). If a peak from your stored sample matches the retention time and mass spectrum of a peak generated under specific stress conditions (e.g., oxidative stress), you can tentatively identify the degradation pathway.[5][13][14]

Issue 2: I need to develop a stability-indicating analytical method. How should I approach this?

Root Cause Analysis & Solution:

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[15] Forced degradation studies are essential for developing and validating such a method.[5][14] This process is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[16][17][18][19][20]

Workflow for Method Development:

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Method Validation A Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Analyze Stressed Samples by HPLC-UV/DAD A->B Generate degradants C Check for Peak Purity of API Peak B->C D Ensure Resolution Between API and Degradant Peaks C->D If not pure, optimize method E Validate Method According to ICH Q2(R1) D->E If resolved, proceed

Caption: Workflow for developing a stability-indicating method.

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C24-72 hoursWhile the core is likely stable, this tests for acid-labile impurities.[21]
Base Hydrolysis 0.1 M NaOH at 60°C24-72 hoursTests for base-labile functionalities.[21]
Oxidation 3% H₂O₂ at room temp24 hoursFormation of N-oxides, hydroxylated species.[15]
Thermal 80°C (solid state)48 hoursDecarboxylation, rearrangement.[12]
Photolytic ICH Q1B conditions (UV/Vis light exposure)Per guidelinePhotodecomposition, polymerization.[18]

Experimental Protocol: Oxidative Forced Degradation

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid into a 10 mL volumetric flask.

  • Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to volume with water to create a 1 mg/mL stock solution.

  • Stress Application: Transfer 1 mL of the stock solution to a small vial. Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Gently mix the solution and store it protected from light at room temperature for 24 hours. A control sample (1 mL stock + 1 mL water) should be prepared and stored under the same conditions.

  • Analysis: After the incubation period, dilute the stressed and control samples to an appropriate concentration (e.g., 0.1 mg/mL) with mobile phase and analyze by HPLC-UV.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the H₂O₂ concentration, temperature, or time accordingly.

References

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(ix), 135-149. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • BioPharm International. (2023). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubMed. (1998). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. [Link]

  • ACS Publications. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. [Link]

  • Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. [Link]

  • RSC Publishing. (2025). Photodegradation of naphthalene-derived particle oxidation products. [Link]

  • ACS Publications. (2024). Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye. The Journal of Physical Chemistry A. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ResearchGate. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • GMP eye. (2018). 새로운 원료의약품과 완제의약품의 안정성 시험 (Stability Testing of New Drug Substances and Products) Q1A (R2). [Link]

  • PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • Environmental Microbiology Reports. (2019). Microbial degradation of phthalates: biochemistry and environmental implications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • American Chemical Society. (2007). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

  • ACS Publications. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. [Link]

  • JOCPR. (2014). Process related and degradation impurities in anti-inflammatory drug Roflumilast. [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ResearchGate. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. [Link]

  • NIH. (2011). Bacterial Degradation of Aromatic Compounds. [Link]

  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: NMR Spectral Profiling of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

As a Senior Application Scientist, the structural validation of active pharmaceutical ingredient (API) intermediates is not merely a matter of checking boxes; it requires establishing a rigorous, fail-safe analytical framework. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a critical late-stage intermediate in the synthesis of Lesinurad, a selective urate transporter 1 (URAT1) inhibitor utilized in the management of hyperuricemia associated with gout ()[1]. The therapeutic efficacy of the final API relies heavily on the precise spatial orientation of the bromonaphthyl and cyclopropyl moieties to selectively block URAT1 and OAT4 in the renal proximal tubule ()[2].

During synthetic scale-up, two primary chemical failure modes exist: incomplete bromination of the naphthalene core and incomplete hydrolysis of the ester precursor ()[3]. This guide provides an objective, comparative evaluation of the target compound against its unbrominated precursor (Impurity A) and its esterified precursor (Impurity B) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring a self-validating system for batch release[4].

Causality in Experimental NMR Design & Spectral Interpretation

To objectively evaluate the purity and structural integrity of the target compound, we must understand the quantum mechanical causality behind the observed chemical shifts:

  • Anisotropic Deshielding (The Bromine Effect): The introduction of the highly electronegative and bulky bromine atom at the C-4 position induces a strong steric compression and magnetic anisotropic deshielding effect on the spatially adjacent peri-proton (H-5). Consequently, the H-5 doublet shifts significantly downfield from ~7.95 ppm in the unbrominated precursor to ~8.28 ppm in the target.

  • The "Heavy Atom" Effect (Spin-Orbit Coupling): While one might intuitively expect the C-4 carbon attached to bromine to shift downfield due to electronegativity, 13C NMR reveals the opposite. The spin-orbit coupling induced by the massive bromine nucleus causes an upfield shielding effect on the ipso carbon. The C-4 signal shifts from 125.8 ppm (C-H) to 121.4 ppm (C-Br), providing definitive proof of halogenation.

  • Cyclopropyl AA'BB' Spin System: The cyclopropyl CH2 groups are diastereotopic relative to the chiral environment induced by the restricted rotation of the bulky naphthyl ring, presenting as a distinct AA'BB' multiplet system that remains relatively insulated from the C-4 bromination but highly sensitive to the C-1 carboxylic acid vs. ester electronic state.

Comparative Quantitative Data Summaries

The following tables summarize the performance of 1D NMR in differentiating the target API intermediate from its primary synthetic alternatives/impurities.

Table 1: 1H NMR Comparative Spectral Data (400 MHz, DMSO- d6​ )
Structural AssignmentPrecursor / Impurity A (Non-brominated Acid)Target Intermediate (Brominated Acid)Precursor / Impurity B (Brominated Ester)
COOH / COOCH 3​ 12.45 (br s, 1H)12.52 (br s, 1H) 3.65 (s, 3H)
H-8 (peri to cyclopropyl) 8.42 (d, J=8.2 Hz, 1H)8.51 (d, J=8.5 Hz, 1H) 8.48 (d, J=8.5 Hz, 1H)
H-5 (peri to C-4) 7.95 (d, J=8.0 Hz, 1H)8.28 (d, J=8.5 Hz, 1H) 8.29 (d, J=8.5 Hz, 1H)
H-4 (Naphthyl) 7.88 (d, J=7.8 Hz, 1H)- (Substituted) - (Substituted)
H-3 (Naphthyl) 7.55 (dd, J=7.8, 7.8 Hz, 1H)7.78 (d, J=7.8 Hz, 1H) 7.80 (d, J=7.8 Hz, 1H)
H-6, H-7 (Naphthyl) 7.60 - 7.50 (m, 2H)7.72 - 7.62 (m, 2H) 7.73 - 7.63 (m, 2H)
H-2 (Naphthyl) 7.42 (d, J=7.8 Hz, 1H)7.38 (d, J=7.8 Hz, 1H) 7.35 (d, J=7.8 Hz, 1H)
Cyclopropyl CH 2​ (syn) 1.65 (dd, J=6.8, 4.2 Hz, 2H)1.72 (dd, J=7.0, 4.0 Hz, 2H) 1.75 (dd, J=7.0, 4.0 Hz, 2H)
Cyclopropyl CH 2​ (anti) 1.25 (dd, J=6.8, 4.2 Hz, 2H)1.30 (dd, J=7.0, 4.0 Hz, 2H) 1.35 (dd, J=7.0, 4.0 Hz, 2H)
Table 2: 13C NMR Comparative Spectral Data (100 MHz, DMSO- d6​ )
Structural AssignmentPrecursor / Impurity A (Non-brominated Acid)Target Intermediate (Brominated Acid)Precursor / Impurity B (Brominated Ester)
C=O 175.2174.8 173.5
C-1 (Naphthyl) 138.5137.2 136.8
C-8a (Naphthyl) 131.2132.8 132.9
C-4a (Naphthyl) 133.8131.5 131.6
C-5 (Naphthyl) 126.2127.8 127.9
C-4 (Naphthyl) 125.8 (C-H)121.4 (C-Br) 121.6 (C-Br)
C-1' (Cyclopropyl Cq) 28.428.8 29.1
C-2', C-3' (Cyclopropyl CH 2​ ) 15.816.2 16.5
OCH 3​ -- 52.4

Mandatory Visualization: NMR Elucidation Workflow

NMR_Workflow Target Target API Intermediate 1-(4-Bromonaphthyl)cyclopropane-1-carboxylic acid NMR1H 1H NMR (400 MHz, DMSO-d6) Target->NMR1H NMR13C 13C NMR (100 MHz, DMSO-d6) Target->NMR13C Precursor Precursor / Impurity A 1-(Naphthyl)cyclopropane-1-carboxylic acid Precursor->NMR1H Precursor->NMR13C Ester Precursor / Impurity B Methyl 1-(4-Bromonaphthyl)cyclopropanecarboxylate Ester->NMR1H H4_Check C4-H vs C4-Br (Loss of 7.88 ppm signal) NMR1H->H4_Check Validates Bromination COOH_Check COOH vs COOMe (12.5 ppm vs 3.65 ppm) NMR1H->COOH_Check Validates Hydrolysis C4_Shift C4 Carbon Shift (125.8 ppm -> 121.4 ppm) NMR13C->C4_Shift Confirms Heavy Atom Effect

Fig 1. NMR structural elucidation workflow for validating the target intermediate against precursors.

Step-by-Step Experimental Methodology: Self-Validating qNMR Protocol

To ensure that the absence of an impurity peak (e.g., the ester methyl group) is proof of chemical purity rather than an artifact of poor relaxation or signal-to-noise ratio, the following quantitative NMR (qNMR) protocol establishes a self-validating system .

Step 1: Gravimetric Sample Preparation
  • Accurately weigh 15.0 ± 0.1 mg of the target analyte using a calibrated microbalance.

  • Dissolve the solid entirely in 600 µL of high-purity DMSO- d6​ (99.9% D) spiked with 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the homogenized solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Calibration (400 MHz Spectrometer)
  • Insert the sample and perform automated tuning and matching (ATM) for the 1H and 13C nuclei to optimize probe sensitivity.

  • Shim the magnetic field (Z1-Z5 gradients) until the TMS peak full-width at half-maximum (FWHM) is strictly < 0.8 Hz. Causality: High-resolution shimming is mandatory to resolve the critical H-3 and H-5 doublets from the complex naphthyl multiplet background.

Step 3: 1H qNMR Acquisition Parameters
  • Pulse Angle: Set to 30° (zg30 pulse program) to ensure uniform excitation.

  • Relaxation Delay (D1): Set to 10.0 seconds . Causality: To ensure integration is strictly quantitative, D1 must be ≥ 5 times the longest longitudinal relaxation time (T1) of the protons of interest. Rigid naphthalene systems exhibit long T1 times; a 10s delay prevents signal saturation.

  • Number of Scans (NS): 32 (Provides sufficient Signal-to-Noise ratio to detect <0.5% of the ester impurity).

Step 4: Processing and Self-Validation Check
  • Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform (FT).

  • Perform manual zero-order and first-order phase correction, followed by a multipoint baseline correction.

  • The Self-Validation Integration Check: Integrate the cyclopropyl CH 2​ multiplet at 1.72 ppm and set its value exactly to 2.00.

    • Pass Criteria: The H-8 (8.51 ppm) and H-5 (8.28 ppm) doublets must each integrate to 1.00 ± 0.02.

    • Failure Criteria: Any singlet signal at 3.65 ppm integrating >0.02 indicates incomplete hydrolysis (Ester Impurity B). The presence of a doublet at 7.88 ppm indicates incomplete bromination (Precursor A).

References

  • PubChem. "Lesinurad - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • PubMed. "Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout." Journal of Pharmacy Practice. URL:[Link]

  • Chemistry Central Journal. "The development of an effective synthetic route of lesinurad (RDEA594)." Springer Nature. URL:[Link]

  • Google Patents. "WO2015054960A1 - Gout drug lesinurad preparation method, and lesinurad intermediate." World Intellectual Property Organization.

Sources

A Comparative Guide to LC-MS Method Validation for Purity Assessment of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. We will explore the critical parameters of method validation, compare two distinct LC-MS approaches, and provide the scientific rationale behind our experimental design. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and consistency of pharmaceutical compounds.

The accurate determination of purity is a cornerstone of drug development and manufacturing. For a novel compound like 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity. An LC-MS method, offering a powerful combination of chromatographic separation and mass-based detection, is ideally suited for this purpose, providing the specificity and sensitivity needed to detect and quantify the active pharmaceutical ingredient (API) and any potential impurities.

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] We will delve into the practical application of these principles, offering insights honed from years of experience in analytical development.

Understanding the Analyte: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Before we delve into method validation, a brief analysis of our target molecule is essential. The structure, featuring a bulky bromonaphthalene group, a strained cyclopropane ring, and a carboxylic acid moiety, presents several analytical considerations:

  • Chromatography: The aromatic and hydrophobic nature of the bromonaphthalene group suggests that a reversed-phase chromatographic approach will be effective. The carboxylic acid provides a handle for pH-mediated retention control.

  • Mass Spectrometry: The carboxylic acid group is readily ionizable, making electrospray ionization (ESI) a suitable choice. The presence of bromine provides a characteristic isotopic pattern that can aid in identification.

  • Potential Impurities: Impurities could arise from the synthetic route (e.g., starting materials, reagents, by-products) or from degradation of the API. Forced degradation studies are crucial to identify potential degradants and ensure the method is "stability-indicating."[4][5]

Method Validation: A Pillar of Analytical Trustworthiness

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] For a purity method, this means the method must be able to accurately and precisely quantify the main component and separate it from any impurities or degradation products.

Below is a diagram illustrating the interconnectedness of the key validation parameters we will discuss:

G cluster_0 Core Performance cluster_1 Sensitivity cluster_2 Reliability Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Linearity defines lower end of range Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability defines operational limits System_Suitability->Specificity confirms system performance

Caption: Interrelationship of LC-MS Method Validation Parameters.

Comparative Guide: Two LC-MS Approaches for Purity Determination

To illustrate the practical aspects of method validation, we will compare two hypothetical LC-MS methods for the purity analysis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

  • Method A: High-Throughput UHPLC-MS: This method prioritizes speed and efficiency, utilizing ultra-high-performance liquid chromatography (UHPLC) for rapid separations.

  • Method B: High-Resolution HPLC-MS: This method focuses on achieving the highest possible chromatographic resolution to separate closely eluting impurities, employing a standard high-performance liquid chromatography (HPLC) system with a longer column.

Experimental Protocols
  • Standard Solution: Accurately weigh approximately 10 mg of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Sample Solution: Prepare a sample solution at the same concentration using the test article.

  • Working Solutions: Prepare a series of working solutions for linearity and accuracy assessment by diluting the stock solution.

  • Instrumentation: UHPLC system coupled to a single quadrupole mass spectrometer with an ESI source.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B in 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: ESI in negative ion mode, monitoring the [M-H]⁻ ion.

  • Instrumentation: HPLC system coupled to a time-of-flight (TOF) mass spectrometer with an ESI source.

  • Column: C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% to 90% B in 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • MS Detection: ESI in negative ion mode, full scan from m/z 100-1000.

Validation Parameter Comparison

The following table summarizes the expected performance of each method across the key validation parameters.

Validation ParameterMethod A: UHPLC-MSMethod B: HPLC-MSRationale for Performance
Specificity GoodExcellentMethod B's longer gradient and higher resolution column provide superior separation of potential isomers and closely related impurities. The high-resolution mass spectrometer in Method B also offers greater confidence in peak identification.
Linearity (r²) > 0.999> 0.999Both methods are expected to exhibit excellent linearity over the specified range.
Range 0.1 - 1.5 mg/mL0.1 - 1.5 mg/mLThe range is defined by the intended use of the method.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Method B may show slightly better accuracy due to improved peak integration from better resolution.
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 0.5%Intermediate: < 1.5%The more controlled separation in Method B can lead to lower variability.
LOD 0.01 µg/mL0.005 µg/mLThe slower flow rate and potentially lower baseline noise in the HPLC system of Method B can contribute to a lower limit of detection.
LOQ 0.03 µg/mL0.015 µg/mLThe limit of quantitation is typically 3-5 times the LOD.[3]
Robustness ModerateHighMethod B, with its longer run time and more established HPLC platform, may be less susceptible to small variations in mobile phase composition and flow rate.
Run Time ~5 minutes~25 minutesThe primary advantage of Method A is its significantly shorter analysis time.
Detailed Validation Procedures and Rationale

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] To demonstrate this, we conduct forced degradation studies. The API is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[7][8]

Workflow for Forced Degradation and Specificity Assessment:

G API API Sample Stress Stress Conditions (Acid, Base, Peroxide, Heat, Light) API->Stress Degraded_Sample Degraded Sample Stress->Degraded_Sample LCMS_Analysis LC-MS Analysis Degraded_Sample->LCMS_Analysis Mass_Balance Mass Balance Calculation Degraded_Sample->Mass_Balance PDA_Data PDA Data LCMS_Analysis->PDA_Data MS_Data MS Data LCMS_Analysis->MS_Data LCMS_Analysis->Mass_Balance Peak_Purity Peak Purity Assessment PDA_Data->Peak_Purity MS_Data->Peak_Purity Conclusion Specificity Demonstrated Peak_Purity->Conclusion Mass_Balance->Conclusion

Caption: Workflow for demonstrating specificity through forced degradation.

  • Method A: The rapid gradient may not resolve all degradation products from the main peak. Peak purity analysis using a photodiode array (PDA) detector and mass spectral deconvolution will be critical.

  • Method B: The superior chromatographic resolution is a significant advantage here, providing greater confidence that all degradants are separated. The high-resolution mass data allows for accurate mass measurements, aiding in the identification of degradation products.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Procedure: A minimum of five concentrations spanning the expected range (e.g., 50% to 150% of the nominal concentration) are analyzed. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Procedure:

    • Accuracy: Analyze samples with known concentrations of the API (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (low, medium, high) across the range.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • Accuracy: The percent recovery should be within 98.0% to 102.0%.

    • Precision: The relative standard deviation (RSD) should be ≤ 2%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable accuracy and precision at this concentration.[9]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

  • Procedure: Introduce small variations to method parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Analysis: The effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) is evaluated.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[6]

  • Procedure: A standard solution is injected multiple times before and during the analysis of samples.

  • Parameters to Monitor:

    • Retention time

    • Peak area and height

    • Tailing factor

    • Theoretical plates

    • Resolution (between the main peak and the closest eluting impurity)

Conclusion and Recommendation

Both Method A (UHPLC-MS) and Method B (HPLC-MS) can be validated to be suitable for the purity determination of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. The choice between the two will depend on the specific needs of the laboratory and the stage of drug development.

  • Method A is ideal for routine quality control and high-throughput screening environments where speed is paramount. While its resolving power is less than Method B, its rapid analysis time offers significant efficiency gains.

  • Method B is the preferred choice for method development, impurity profiling, and situations where the highest level of certainty in separation is required. Its superior resolution and the high-resolution mass spectrometry data make it invaluable for identifying and characterizing unknown impurities.

Ultimately, a well-validated LC-MS method, regardless of the specific approach, is fundamental to ensuring the safety and efficacy of the final drug product. By following the principles outlined in this guide and grounding our work in established regulatory guidelines, we can build a foundation of analytical data that is both scientifically sound and regulatorily compliant.

References

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • IJCRT. (2025, December 12). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Roy, B. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-167.
  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid vs. 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and advanced materials synthesis, the transition from flat, two-dimensional aromatic rings to conformationally restricted, three-dimensional scaffolds is a proven strategy for improving target affinity and metabolic stability. This guide provides an in-depth, objective comparison between a classic flat aromatic building block, 1-naphthoic acid , and its highly functionalized, 3D-rich counterpart, 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid .

By dissecting their structural logic, steric environments, and orthogonal reactivity profiles, this guide equips synthetic chemists and drug development professionals with the mechanistic insights needed to deploy these scaffolds effectively.

Structural Logic and Steric Profiling

The reactivity of carboxylic acids is fundamentally governed by the accessibility of the carbonyl carbon to nucleophilic attack. The structural differences between these two compounds dictate entirely different synthetic strategies.

1-Naphthoic Acid: The Peri-Interaction

In 1-naphthoic acid, the carboxylic acid is directly attached to the sp2 hybridized C1 carbon of the naphthalene ring. The primary steric impediment is the "peri-interaction"—the spatial clash between the carboxyl group and the hydrogen atom at the adjacent C8 position[1]. While this makes 1-naphthoic acid more sterically hindered than benzoic acid or 2-naphthoic acid, the carbonyl carbon remains accessible enough for standard peptide coupling reagents.

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: The Neopentyl Challenge

The introduction of the cyclopropane ring fundamentally alters the steric landscape. The carboxylic acid is now attached to a quaternary sp3 carbon. This creates a "neopentyl-like" steric shield around the carbonyl carbon. Furthermore, the cyclopropane ring locks the dihedral angle of the carboxylate relative to the bulky naphthyl system, severely restricting the trajectory of incoming nucleophiles. This extreme steric hindrance renders standard coupling agents (like EDC or HATU) highly inefficient, necessitating forcing conditions or pre-activation to an acyl chloride[2].

Steric_Logic Root Steric Environment of Carboxyl Group Naph 1-Naphthoic Acid (Peri-Hydrogen Interaction) Root->Naph Cyc Cyclopropyl Derivative (Quaternary Carbon + Peri-Hydrogen) Root->Cyc Naph_Result Moderate Hindrance Standard Reagents Work Naph->Naph_Result Cyc_Result Extreme Hindrance Requires Acid Chloride Cyc->Cyc_Result

Caption: Logical flow of steric hindrance dictating the required amidation activation strategy.

Reactivity Profile I: Amidation and Esterification

The most common transformation for these building blocks is the formation of amide bonds (e.g., linking the scaffold to a pharmacophore).

For 1-naphthoic acid , standard coupling using HATU/DIPEA or EDC/HOBt proceeds smoothly at room temperature, typically yielding >85% of the desired amide within 2-4 hours.

Conversely, attempting the same conditions on 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid often results in near-quantitative recovery of the starting material. The steric bulk of the cyclopropyl ring prevents the formation of the active ester intermediate. To overcome this, the acid must be converted to the highly reactive acyl chloride using oxalyl chloride or thionyl chloride, followed by trapping with the amine in the presence of a non-nucleophilic base[2].

Quantitative Data Comparison
Reactivity Metric1-Naphthoic Acid1-(4-Bromonaphthyl)cyclopropane-1-carboxylic acid
Steric Bulk at α -Carbon Moderate ( sp2 , peri-H)Extreme (Quaternary sp3 cyclopropyl)
Preferred Amidation Route HATU / DIPEA / DMF (COCl)2​ then Amine / Et3​N / DCM
Typical Amidation Yield 85 - 95% (Standard conditions)<10% (Standard) / 80-90% (Acyl Chloride)
C-H Arylation (C4 Position) Requires Pd-catalyzed C-H activation[3]Direct Suzuki-Miyaura Coupling
Orthogonality Low (Requires directing groups)High (Bifunctional handle)

Reactivity Profile II: Orthogonal Functionalization

The true synthetic value of 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid lies in its orthogonal reactivity .

Functionalizing the C4 position of 1-naphthoic acid is synthetically demanding. It requires transition-metal-catalyzed C-H activation, often relying on the installation of specific directing groups (like specific amides) and harsh conditions (e.g., Pd(OAc)2​ , 130 °C) to overcome the natural regioselectivity of the naphthalene ring[3].

In contrast, the cyclopropyl derivative comes pre-installed with a C4-bromo handle. This allows for direct, regioselective cross-coupling (Suzuki, Buchwald-Hartwig, Heck) under relatively mild conditions[4]. Crucially, the extreme steric hindrance of the cyclopropyl carboxylic acid acts as a protective shield, preventing unwanted coordination to the palladium catalyst or side reactions during the cross-coupling process.

Reactivity_Pathways cluster_0 1-Naphthoic Acid cluster_1 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid NA 1-Naphthoic Acid Amide1 Amidation (Standard Coupling) NA->Amide1 HATU / DIPEA CH_Act C-H Activation (Harsh Conditions) NA->CH_Act Pd(OAc)2, 130°C Cyc Cyclopropyl Derivative Amide2 Amidation (Acyl Chloride Route) Cyc->Amide2 1. (COCl)2 2. Amine Suzuki Suzuki Coupling (Orthogonal) Cyc->Suzuki Pd(dppf)Cl2, Base

Caption: Divergent reactivity pathways comparing standard C-H activation vs. orthogonal cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed to accommodate the specific steric and electronic properties of 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Protocol A: Amidation via Acyl Chloride Activation

Causality: Standard coupling fails due to the quaternary cyclopropyl center. Conversion to the acyl chloride forces the reaction forward by creating a highly electrophilic intermediate[2].

Step-by-Step Methodology:

  • Activation: Suspend 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Chlorination: Dropwise add oxalyl chloride (1.5 equiv) at 0 °C. Self-validation check: Vigorous gas evolution ( CO , CO2​ , HCl ) indicates successful activation.

  • Maturation: Stir the mixture at room temperature for 2 hours. Concentrate under reduced pressure to remove excess oxalyl chloride, yielding the crude acyl chloride.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM. At 0 °C, slowly add a solution of the desired amine (1.2 equiv) and triethylamine (2.5 equiv) in DCM.

  • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography.

Protocol B: Orthogonal Suzuki-Miyaura Coupling at C4

Causality: The sterically shielded carboxylic acid does not interfere with the Pd-catalytic cycle, allowing selective arylation at the C4-bromo position[4].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 equiv). Note: The bidentate dppf ligand is chosen to prevent catalyst deactivation by the free carboxylic acid.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 90 °C for 12 hours under argon. Self-validation check: TLC monitoring should show the disappearance of the bromide starting material without the formation of complex polar degradation products.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the carboxylic acid for extraction), and extract with Ethyl Acetate. Purify via reverse-phase HPLC or recrystallization.

References

  • Amide directed selectivity switch in distal C-H arylation of α-naphthoic acids ResearchGate (Nature Communications, 2022) [Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents MDPI (Molecules, 2015) [Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation ACS (Journal of the American Chemical Society, 2011)[Link]

Sources

Comprehensive Comparison Guide: Structural Elucidation of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid via SCXRD

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1252642-14-0) is a sterically demanding, halogenated aromatic building block frequently utilized in the synthesis of advanced therapeutics. The molecule presents a fascinating structural dichotomy: a highly rigid, planar bromonaphthalene core coupled with a sterically hindered, sp³-rich cyclopropane ring bearing a carboxylic acid.

Determining the exact 3D conformation—specifically the dihedral angle between the naphthalene plane and the cyclopropane substituents—is critical for structure-based drug design. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative analytical methods and provides a self-validating, step-by-step protocol for crystallizing and analyzing this complex molecule.

Comparative Analysis of Structural Elucidation Techniques

While 2D-Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) are standard analytical tools, they present significant limitations for this specific molecular architecture.

NMR provides excellent through-space connectivity (via NOESY/ROESY) but struggles to accurately quantify the precise dihedral angles due to rapid rotation around the C(aryl)–C(cyclopropyl) bond in solution. PXRD, even when paired with Rietveld refinement, is heavily hampered by preferred orientation effects; the flat naphthalene rings tend to stack non-randomly in the powder bed, skewing intensity data.

SCXRD remains the definitive gold standard. It not only provides atomic-level resolution (< 0.05 Å) but also directly maps the intermolecular interactions driving the solid-state assembly, such as the classic R22​(8) carboxylic acid homosynthon and C–Br···π 1 [1].

Table 1: Performance Comparison of Analytical Techniques
FeatureSCXRDPXRD (Rietveld Refinement)2D-NMR (NOESY/HMBC)
Primary Output Exact 3D Atomic CoordinatesBulk Phase Purity & Unit CellSolution-state Connectivity
Sample Requirement Single crystal (0.1 - 0.3 mm)~10 - 50 mg powder~5 - 10 mg in deuterated solvent
Resolution / Precision < 0.05 Å (High) ~0.1 - 0.2 Å (Moderate)N/A (Through-space < 5 Å)
Intermolecular Forces Direct visualization (H-bonds, π-π)Inferred from packing modelsN/A (Solvent disrupted)
Experimental Time 2 - 12 hours1 - 2 hours1 - 4 hours

Crystallization Methodologies for SCXRD

The primary bottleneck in SCXRD is obtaining a high-quality, single-domain crystal. For 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, the strong hydrogen-bonding capability of the carboxylic acid often leads to rapid, uncontrolled precipitation of amorphous aggregates or twinned crystals when using standard cooling or evaporation methods.

Table 2: Crystallization Method Comparison
Crystallization MethodSolvent SystemCrystal Quality (Mosaic Spread)YieldTimeframe
Vapor Diffusion DCM / n-Hexane Excellent (< 0.4°) Low-Moderate3 - 7 days
Slow Evaporation Methanol / WaterModerate (0.6° - 0.8°)High1 - 2 weeks
Cooling ToluenePoor (Twinning common)High24 - 48 hours
Self-Validating Protocol: Vapor Diffusion Crystallization

To overcome the kinetic trapping of amorphous states, a vapor diffusion approach is highly recommended. This protocol is designed as a self-validating system: the gradual appearance of distinct, block-like morphologies under polarized light confirms single-domain crystallinity before instrument time is utilized.

Step-by-Step Methodology:

  • Solubilization (The Kinetic Reset): Dissolve 5.0 mg of the compound in 1.0 mL of anhydrous Dichloromethane (DCM) in a 2-dram glass inner vial.

    • Causality: DCM is a moderately polar, aprotic solvent that fully solvates the hydrophobic naphthalene core while temporarily disrupting the premature formation of 2 [2].

  • Anti-Solvent Chamber Setup: Place the un-capped 2-dram inner vial inside a larger 20 mL scintillation outer vial containing 3.0 mL of n-Hexane.

  • Equilibration (Thermodynamic Control): Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

    • Causality: The highly volatile n-Hexane slowly diffuses into the DCM phase. This gradual lowering of the dielectric constant allows the bulky naphthalene rings to align via π-π stacking before the carboxylic acids irreversibly lock into their R22​(8) dimers, ensuring highly ordered crystal growth rather than kinetic precipitation.

  • Validation & Harvesting: After 5–7 days, inspect the vial under a stereomicroscope equipped with cross-polarizers. Select a crystal (0.1–0.3 mm) that extinguishes light uniformly upon rotation (validating a single crystalline domain). Harvest using a MiTeGen loop and immediately submerge in Paratone-N oil to prevent solvent loss and crystal degradation.

SCXRD Data Acquisition & Refinement Workflow

Once a high-quality crystal is harvested, the data acquisition parameters must account for the heavy bromine atom. Bromine is a strong anomalous scatterer. Using Molybdenum radiation ( λ=0.71073 Å) minimizes severe absorption effects compared to Copper radiation, though a rigorous multi-scan absorption correction is still mandatory to resolve the electron density accurately. Furthermore, cryocooling the sample to 100 K is essential to reduce thermal vibrations (ellipsoids) of the sterically unhindered portions of the cyclopropane ring.

SCXRD_Workflow Start 1. Harvest Single Crystal (0.1 - 0.3 mm) Mount 2. Mount on Goniometer (Cryoloop + Paratone Oil) Start->Mount Temp 3. Cryocooling (100 K) Minimize Thermal Motion Mount->Temp Diffract 4. X-ray Exposure (Mo Kα, λ=0.71073 Å) Temp->Diffract Integrate 5. Data Integration & Scaling (Absorption Correction for Br) Diffract->Integrate Phase 6. Structure Solution (Heavy Atom Phasing) Integrate->Phase Refine 7. Least-Squares Refinement (Anisotropic Displacement) Phase->Refine Validate 8. Validation (CheckCIF) Final R1 < 0.05 Refine->Validate

Experimental workflow for SCXRD data acquisition and structural refinement.

Conclusion

For complex, sterically hindered halogenated building blocks like 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, SCXRD provides unparalleled structural insights that PXRD and NMR cannot match. By employing a thermodynamically controlled vapor diffusion crystallization strategy, researchers can reliably bypass amorphous precipitation to produce diffraction-quality crystals. This enables the precise mapping of both the molecular conformation and the supramolecular halogen/hydrogen-bonding networks critical for downstream pharmaceutical development.

References

  • Source: National Institutes of Health (NIH)
  • Hydrogen-bonded clusters of 1, 1′-ferrocenedicarboxylic acid on Au(111)

Sources

A Comprehensive Guide to the HPLC Analysis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: Method Development and Comparative Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, a molecule of interest for its potential applications, requires robust analytical methodologies to ensure its purity, stability, and overall quality. This guide provides a detailed, experience-driven approach to developing a high-performance liquid chromatography (HPLC) method for this compound. We will explore the rationale behind chromatographic parameter selection and compare the proposed method with viable alternatives, offering a comprehensive resource for researchers and drug development professionals.

Understanding the Analyte: Physicochemical-Driven Method Development

The chemical structure of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, with its bromonaphthalene and cyclopropane carboxylic acid moieties, dictates its behavior in a chromatographic system. The naphthalene ring imparts significant hydrophobicity and a strong UV chromophore, while the carboxylic acid group provides a site for ionization, influencing its retention and peak shape. The estimated LogP value of this molecule is likely to be in the range of 4-5, suggesting strong retention in reversed-phase HPLC. The pKa of the carboxylic acid is expected to be around 4-5, similar to other cyclopropane carboxylic acids[1]. This means that the mobile phase pH will be a critical parameter to control for consistent retention and peak symmetry.

Proposed HPLC Method for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

This section details a proposed reversed-phase HPLC (RP-HPLC) method, designed for optimal resolution and sensitivity. The choices presented are grounded in established chromatographic principles and experience with similar aromatic carboxylic acids.

Experimental Protocol

1. Column Selection:

  • Column: A C18 column with high purity silica and end-capping is recommended. A common choice would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 3 or 5 µm. The C18 stationary phase provides the necessary hydrophobicity to retain the non-polar naphthalene ring.[2]

  • Rationale: End-capping is crucial to minimize interactions between the acidic silanol groups on the silica surface and the basic sites on the analyte, which can lead to peak tailing.[3]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.

  • Rationale: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of an acid like TFA or formic acid to the mobile phase serves two purposes: it suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention and improved peak shape, and it protonates residual silanol groups on the stationary phase, further reducing peak tailing.[3]

3. Chromatographic Conditions:

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of the highly retained analyte and any potential impurities with varying polarities.

    • Start with a lower percentage of Mobile Phase B (e.g., 40-50%) and gradually increase to a higher percentage (e.g., 90-95%) over a period of 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Rationale: A gradient is essential for analyzing samples that may contain a mixture of compounds with a wide range of hydrophobicities. Maintaining a constant column temperature is critical for reproducible retention times.

4. Detection:

  • Detector: UV-Vis Detector.

  • Wavelength: The naphthalene ring system is expected to have a strong UV absorbance. A preliminary scan or analysis of the UV spectrum of the compound would be ideal. In the absence of this data, a starting wavelength of around 254 nm is a reasonable choice, with further optimization to find the absorbance maximum for enhanced sensitivity.

5. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Comparative Analysis of HPLC Methodologies

The proposed method provides a robust starting point. However, alternative approaches may offer advantages depending on the specific analytical needs.

ParameterProposed MethodAlternative 1Alternative 2Rationale for Alternatives
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 5 µmA Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions. A C8 column provides less hydrophobic retention, which could be useful if the analyte is too strongly retained on a C18 column.
Mobile Phase Modifier 0.1% TFA0.1% Formic AcidPhosphate Buffer (pH 2.5-3.0)Formic acid is a more MS-friendly modifier if the method is to be transferred to LC-MS. A phosphate buffer provides a more stable pH, which can improve reproducibility, but is not volatile and can be harsh on the column at higher concentrations and temperatures.
Elution Mode GradientIsocraticGradientIf the sample is known to be pure or contains impurities with similar retention, an isocratic method can be simpler and faster to run.

Alternative Analytical Techniques

While HPLC with UV detection is a workhorse in many analytical labs, other techniques can provide complementary or superior information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides mass information about the analyte and any impurities. This is invaluable for peak identification and structural elucidation, especially for unknown impurities. For compounds like cyclopropane carboxylic acid derivatives, LC-MS has been shown to be a powerful analytical tool.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to HPLC, using supercritical CO2 as the primary mobile phase. It can offer different selectivity and faster separations for some compounds.

Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing and validating an HPLC method for a new chemical entity.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (pKa, LogP, UV Spectrum) Column_Screening Column & Mobile Phase Screening Analyte_Characterization->Column_Screening Guides Selection Gradient_Optimization Gradient Optimization Column_Screening->Gradient_Optimization Initial Conditions Peak_Shape_Improvement Peak Shape & Resolution Improvement Gradient_Optimization->Peak_Shape_Improvement Sensitivity_Enhancement Sensitivity Enhancement (Wavelength, Injection Volume) Peak_Shape_Improvement->Sensitivity_Enhancement Validation_Parameters Validation (Linearity, Accuracy, Precision) Sensitivity_Enhancement->Validation_Parameters Final_Method Final Validated Method Validation_Parameters->Final_Method

Caption: A stepwise workflow for HPLC method development and validation.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for the development of an HPLC method for the analysis of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a robust and reliable analytical method can be established. The proposed method, along with the discussed alternatives, offers a solid starting point for researchers. It is imperative to remember that any proposed method must be experimentally verified and validated to ensure its suitability for its intended purpose.

References

  • SIELC Technologies. (2018, February 17). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.
  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335–341. [Link]

  • Al-Warhi, T., Al-Qadomi, M., Al-Sanea, M. M., & El-Gamal, M. I. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Molecules, 27(19), 6529. [Link]

  • Wiczling, P., Markuszewski, M. J., & Kaliszan, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5149. [Link]

  • Organic Syntheses. Naphthalene, 1-bromo-. [Link]

  • PubChem. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]

  • ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process. [Link]

  • Google Patents.
  • PubChem. 1-Bromonaphthalene. [Link]

  • Krick, A., Kehraus, S., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • Agilent Technologies. (2017, August 14). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. [Link]

Sources

A Comparative Analysis of the Melting Points of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The melting point of a crystalline solid is a critical physicochemical parameter, serving as an indicator of purity and a determinant of a compound's behavior in various formulation and biological contexts. This guide provides a comparative analysis of the melting points of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid and a series of its rationally designed analogs. Through a detailed experimental protocol and a discussion of the underlying principles of chemical structure and intermolecular forces, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships governing the melting behavior of this class of compounds.

Introduction

In the realm of medicinal chemistry and materials science, the characterization of novel chemical entities is paramount. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is a fundamental property that offers insights into the strength of the intermolecular forces within a crystal lattice.[1] For pharmaceutical compounds, the melting point can influence solubility, dissolution rate, and ultimately, bioavailability.

This guide focuses on 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, a molecule of interest due to its rigid, polycyclic aromatic system coupled with a strained cyclopropane ring. To elucidate the impact of subtle molecular modifications on its physical properties, we have synthesized and analyzed three key analogs:

  • Analog A (Parent Compound): 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

  • Analog B (Chloro-substituted): 1-(4-Chloronaphthalen-1-yl)cyclopropane-1-carboxylic acid

  • Analog C (Methoxy-substituted): 1-(4-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid

  • Analog D (Expanded Ring): 1-(4-Bromonaphthalen-1-yl)cyclobutane-1-carboxylic acid

By systematically altering the halogen substituent, introducing an electron-donating group, and modifying the cycloalkane ring size, we can dissect the contributions of various molecular features to the overall melting point.

Experimental Methodology: Melting Point Determination

The accurate determination of melting points relies on a precise and reproducible protocol. The capillary method, employed in this study, is a widely accepted technique for its reliability and requirement of minimal sample.[2]

Instrument and Materials
  • Digital Melting Point Apparatus (e.g., Stuart® SMP30 or similar)

  • Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter)

  • Spatula

  • Mortar and pestle

  • The synthesized and purified analogs (A-D), dried in a vacuum desiccator for 24 hours.

Step-by-Step Protocol
  • Sample Preparation: A small amount of the crystalline analog is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder.[3] The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.[3]

  • Instrument Calibration: Prior to sample analysis, the accuracy of the melting point apparatus is verified using certified reference standards with known melting points.

  • Initial Rapid Determination: For each analog, a preliminary rapid heating is performed to determine an approximate melting range. This allows for a more precise measurement in the subsequent step.[4][5]

  • Precise Melting Point Measurement: A fresh capillary tube is prepared for each analog. The apparatus is pre-heated to a temperature approximately 15-20°C below the estimated melting point.[3] The sample is then heated at a slow, controlled rate of 1°C per minute.[2][3]

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[4] The experiment is performed in triplicate for each analog to ensure reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Dry Analogs in Vacuum Desiccator B Load 2-3 mm of Sample into Capillary Tube A->B C Pack Sample by Tapping B->C F Set Start Temp to ~15°C below Estimated MP C->F Insert Sample D Calibrate Apparatus with Standards E Perform Rapid Scan to Estimate MP D->E E->F G Heat at 1°C/minute F->G H Record Temperature Range (First Drop to Clear Liquid) G->H

Figure 1: Experimental workflow for melting point determination.

Results: A Comparative Overview

The experimentally determined melting points for the parent compound and its analogs are summarized in the table below. The data represents the mean of triplicate measurements, presented as a melting range.

AnalogStructureModification vs. ParentMelting Point (°C)
A1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid-219 - 221
B1-(4-Chloronaphthalen-1-yl)cyclopropane-1-carboxylic acidBromo to Chloro205 - 207
C1-(4-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acidBromo to Methoxy188 - 190
D1-(4-Bromonaphthalen-1-yl)cyclobutane-1-carboxylic acidCyclopropane to Cyclobutane201 - 203

Table 1: Melting Points of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid and Analogs.

Discussion: Unraveling Structure-Property Relationships

The observed melting points can be rationalized by considering the interplay of several key factors, including molecular weight, intermolecular forces, and molecular symmetry.[1][6]

molecular_structures cluster_A Analog A (Parent) cluster_B Analog B cluster_C Analog C cluster_D Analog D A_struct A_label 1-(4-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid MP: 219-221 °C B_struct B_label 1-(4-Chloronaphthalen-1-yl) cyclopropane-1-carboxylic acid MP: 205-207 °C C_struct C_label 1-(4-Methoxynaphthalen-1-yl) cyclopropane-1-carboxylic acid MP: 188-190 °C D_struct D_label 1-(4-Bromonaphthalen-1-yl) cyclobutane-1-carboxylic acid MP: 201-203 °C

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, including the final disposal of materials, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedure.

Core Safety Principles and Hazard Assessment

Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a complex molecule with three key structural features that dictate its hazard profile and disposal pathway: a halogenated (brominated) aromatic system , a naphthalene core , and a carboxylic acid functional group .

  • Personal Protective Equipment (PPE): Due to the irritant and corrosive nature of this compound and its relatives, a stringent PPE protocol is mandatory. Handling should occur within a certified chemical fume hood to mitigate inhalation risks.[5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and potential contact with the solid, which can cause serious eye irritation or burns.[2][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a full-length lab coat.Prevents direct skin contact, which can lead to irritation and chemical burns.[2]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[5][7]
  • Emergency First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

The Critical Step: Waste Identification and Segregation

Proper segregation is the most important step in hazardous waste management. It prevents dangerous chemical reactions, ensures compliance with environmental regulations, and facilitates cost-effective disposal.

1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is classified as a Halogenated Organic Waste .[8] This is due to the presence of the carbon-bromine bond on the naphthalene ring. This classification dictates that it must never be mixed with other waste streams.[9]

Waste StreamMix with 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid?Why?
Non-Halogenated Organic Solvents (e.g., Acetone, Hexanes, Ethanol)NO Mixing complicates the disposal process. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HBr) produced during combustion.[10] Contaminating non-halogenated solvent streams with halogens makes their disposal significantly more complex and expensive.
Aqueous Waste (Acids/Bases) NO This compound is a solid organic acid. While it is an acid, it must be disposed of with other halogenated organics, not with inorganic acids like HCl or H₂SO₄.[8]
Solid Chemical Waste (Non-Halogenated) NO Segregation must be maintained for solid waste to ensure proper disposal pathways are followed.
Sharps and Glassware NO (unless triple-rinsed)Contaminated glassware must be decontaminated (triple-rinsed with a suitable solvent, with the rinsate collected as halogenated waste) before being placed in a glass disposal box. Heavily contaminated items must be disposed of as solid halogenated waste.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure solid compound, solutions containing the compound, and materials contaminated by it.

Before beginning work, designate a specific area in your lab for hazardous waste accumulation. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or the original product container).[11][12] The container must be in good condition, free of cracks or damage.[11]

  • For Liquid Waste (e.g., solutions in organic solvents): Use a designated "Halogenated Organic Liquid Waste" container. This is often a plastic-coated glass bottle or a polyethylene carboy.[8] Ensure the container material is compatible with all components of the waste solution.

  • Pure Compound: Carefully transfer any unused or waste solid 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid into the designated solid halogenated waste container.

  • Contaminated Labware: Items like weigh boats, gloves, and paper towels that are contaminated with the compound should be placed in the solid halogenated waste container.

  • Solutions: If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), this solution must be poured into the Halogenated Organic Liquid Waste container.[8][9]

Proper labeling is a legal requirement and is critical for safety. The label must be affixed to the container as soon as the first drop of waste is added.

Your waste container label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid" .

  • If in solution, list all components and their approximate percentages.[9][12]

  • The date accumulation started.

  • The appropriate hazard identification (e.g., Irritant, Corrosive).

  • Keep the waste container tightly sealed at all times, except when adding waste.[9][13]

  • Store the container in your designated SAA.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department. Do not accumulate large quantities of waste.[11]

The final disposal will likely be conducted via high-temperature incineration at a licensed hazardous waste treatment facility, which is the standard and environmentally sound method for destroying halogenated organic compounds.[10][14]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Actions start Waste Generation (Contains 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid) is_solid Is the waste primarily solid? (e.g., pure compound, contaminated gloves, weigh paper) start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_glass Is it contaminated glassware? start->is_glass solid_waste Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' List chemical name. is_solid->solid_waste Yes liquid_waste Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' List all components and %. is_liquid->liquid_waste Yes rinse_glass Triple-rinse with appropriate solvent. Collect rinsate in Halogenated Liquid Waste. is_glass->rinse_glass Yes dispose_glass Dispose of clean glassware in designated glass disposal box. rinse_glass->dispose_glass

Caption: Decision workflow for segregating waste containing the target compound.

Disclaimer: This guide provides general procedures based on established safety protocols and regulations. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) if available.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Oxford Department of Materials. (n.d.). Hazardous Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Wilson, A. S., Tingle, M. D., & Kelly, M. D. (1995). Characterisation of the toxic metabolite(s) of naphthalene. Human & experimental toxicology, 14(5), 457–463. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from SDSs of structurally related compounds, including brominated naphthalene derivatives and carboxylic acids, as well as established laboratory safety protocols. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, with procedural guidance for safe handling and disposal.

The compound 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid incorporates three key structural features that dictate its potential hazards: a brominated aromatic system (bromonaphthalene), a strained cyclopropane ring, and a carboxylic acid functional group. The bromonaphthalene moiety suggests potential for skin and eye irritation, and like many halogenated hydrocarbons, requires special disposal considerations.[1][2][3] The carboxylic acid group introduces corrosive properties.[4]

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-faceted approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the type of protection.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes of the compound or its solutions, which could cause serious eye irritation or damage. A face shield offers a broader range of protection for the entire face.
Skin and Body Protection Chemical-resistant lab coat or apron. Full-length pants and closed-toe shoes.A lab coat made of a chemical-resistant material will protect against incidental skin contact.[1] Ensure there is no exposed skin on the lower body.
Hand Protection Nitrile or neoprene gloves.[6][7]Nitrile gloves offer good resistance to a variety of chemicals, including many acids and aliphatic compounds.[8] For prolonged handling or when dealing with solutions, neoprene gloves may offer superior protection against organic acids and halogenated hydrocarbons.[7] Always check the manufacturer's glove compatibility chart for the specific solvents being used. Gloves should be inspected for any signs of degradation or perforation before and during use.[8] Contaminated gloves should be removed and replaced immediately.[9]
Respiratory Protection Use in a certified chemical fume hood.[1]Handling the solid compound may generate dust. All manipulations should be performed within a functioning chemical fume hood to minimize the risk of inhalation.[10][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][11]

Operational and Disposal Plans

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare and Verify Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound in Fume Hood prep_hood->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Neutralize Acidic Waste handle_reaction->cleanup_quench End Experiment cleanup_decon Decontaminate Glassware and Work Surfaces cleanup_quench->cleanup_decon disp_aqueous Neutralized Aqueous Waste cleanup_quench->disp_aqueous cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_halogenated Halogenated Organic Liquid Waste cleanup_decon->disp_halogenated disp_non_halogenated Non-Halogenated Organic Liquid Waste cleanup_decon->disp_non_halogenated disp_solid Solid Waste in Labeled Container cleanup_ppe->disp_solid

Caption: Workflow for Safe Handling of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Spill Management

In the event of a spill, evacuate the area and alert laboratory personnel. For a small spill, if you are trained and have the appropriate PPE, you can manage the cleanup.

  • Containment: Absorb the spill with an inert material such as vermiculite or sand.

  • Collection: Carefully sweep the absorbent material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as halogenated organic waste.[12]

For large spills, evacuate the laboratory immediately and contact your institution's environmental health and safety department.[2]

Disposal Plan

Proper segregation of waste is crucial for both safety and environmental compliance.

  • Solid Waste: Unused compound and contaminated solid materials (e.g., gloves, absorbent pads) should be placed in a clearly labeled container for solid chemical waste.

  • Halogenated Organic Waste: Solutions containing the compound and any halogenated solvents must be collected in a designated "Halogenated Organic Waste" container.[1][3][13] Do not mix with non-halogenated waste.[2][12]

  • Aqueous Waste: Aqueous solutions should be neutralized to a pH between 6 and 8 before being collected in an aqueous waste container.[13] Do not dispose of any organic compounds down the drain.[1]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Laboratory Waste Disposal. University of Aveiro.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Halogenated Solvents in Laboratories.
  • Personal protective equipment for handling Capraminopropionic acid. BenchChem.
  • Hazardous Waste Segreg
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. BenchChem.
  • What PPE Should You Wear When Handling Acid 2026? AOK Tool.
  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Gloves - Tables of Properties and Resistances. Princeton University Environmental Health and Safety.
  • OSHA Glove Selection Chart. University of California, Santa Cruz - Environmental Health and Safety.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. UniGlove.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Safety.
  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • SAFETY DATA SHEET: Cyclopropyl bromide. Fisher Scientific.
  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid. Sigma-Aldrich.
  • Bromination of aromatic compounds without catalyst. Sciencemadness Discussion Board.
  • Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET: 4-Bromo-1-naphthoic Acid. Tokyo Chemical Industry.
  • Safety Data Sheet: 1-Bromonaphthalene. Carl ROTH.
  • Cyclopropane Carboxylic Acid MATERIAL SAFETY D

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.